EP652
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H34N8O |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]-1-[(1R)-1-[4-[5-(dimethylamino)-3-pyridinyl]triazol-1-yl]ethyl]pyridin-2-one |
InChI |
InChI=1S/C25H34N8O/c1-18(33-17-24(28-29-33)20-11-23(30(2)3)15-26-14-20)32-10-8-22(12-25(32)34)31-9-4-5-21(16-31)27-13-19-6-7-19/h8,10-12,14-15,17-19,21,27H,4-7,9,13,16H2,1-3H3/t18-,21-/m1/s1 |
InChI Key |
SIMGHJKPZKGPGZ-WIYYLYMNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of EP652, a Potent METTL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EP652 is a novel, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3. By directly targeting the catalytic activity of METTL3, this compound effectively modulates the m6A epitranscriptome, leading to significant anti-tumor effects in both liquid and solid tumor models. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of METTL3-mediated m6A RNA Methylation
This compound functions as a competitive inhibitor of METTL3, the primary catalytic subunit of the m6A methyltransferase complex. This complex is responsible for the most abundant internal modification of eukaryotic messenger RNA (mRNA), the methylation of adenosine (B11128) at the N6 position (m6A). The m6A modification plays a critical role in regulating mRNA stability, splicing, export, and translation, thereby influencing the expression of a wide range of genes, including key oncogenes.
The aberrant expression and activity of METTL3 have been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors. By inhibiting METTL3, this compound disrupts the m6A-dependent regulation of cancer-promoting transcripts, leading to their destabilization and reduced translation. This ultimately results in the suppression of tumor growth and the induction of apoptosis.
The METTL3 Signaling Pathway and this compound's Point of Intervention
The METTL3 methyltransferase complex, which also includes METTL14 and WTAP, recognizes specific consensus sequences on mRNA and catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues. The resulting m6A mark is then recognized by "reader" proteins, such as the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3), which mediate the downstream effects on mRNA fate. This compound directly binds to METTL3, preventing the binding of SAM and thereby inhibiting the methylation of target mRNAs.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.
In Vitro Potency of this compound
| Assay Type | Description | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | Measures the direct enzymatic activity of purified METTL3/METTL14 complex. | 2 |
| Intracellular m6A Assay | Quantifies the levels of m6A in cellular RNA following treatment with this compound. | < 10 |
| ATPlite Viability Assay | Assesses the effect of this compound on the viability of cancer cell lines by measuring intracellular ATP levels. | 37 |
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 100 mg/kg, BID, PO | 85 |
| Acute Myeloid Leukemia (AML) | RS4;11 | 100 mg/kg, BID, PO | 78 |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Bioavailability (F%) | 45 |
| Half-life (t1/2) | 3.5 hours |
| Cmax (at 100 mg/kg PO) | 5 µM |
Detailed Experimental Protocols
METTL3 Scintillation Proximity Assay (SPA)
This assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated RNA substrate by the METTL3/METTL14 complex.
Materials:
-
Recombinant human METTL3/METTL14 complex
-
Biotinylated RNA substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare a solution of METTL3/METTL14 complex in assay buffer.
-
Add this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the METTL3/METTL14 complex to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated RNA substrate and [³H]-SAM.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding a solution of cold, unlabeled SAM.
-
Add streptavidin-coated SPA beads to the wells.
-
Incubate for 30 minutes to allow the biotinylated RNA to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
Intracellular m6A Quantification Assay
This ELISA-based assay measures the global levels of m6A in total RNA isolated from cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., MOLM-13)
-
This compound
-
RNA extraction kit
-
m6A quantification kit (containing capture antibody, detection antibody, and standards)
-
96-well plates
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle for 48 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Quantify the RNA concentration.
-
Bind 200 ng of total RNA to the wells of the m6A quantification plate.
-
Add the capture antibody and incubate for 90 minutes at 37°C.
-
Wash the wells and add the detection antibody, followed by a 30-minute incubation at 37°C.
-
Add the enhancer solution and incubate for 15 minutes at 37°C.
-
Add the color developing solution and incubate for 10 minutes at room temperature.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the m6A levels relative to a standard curve.
ATPlite Cell Viability Assay
This luminescence-based assay determines cell viability by measuring the amount of ATP present in metabolically active cells.
Materials:
-
Cancer cell lines
-
This compound
-
ATPlite 1step Assay Kit (containing lysis buffer and luciferase/luciferin substrate)
-
96-well opaque plates
Procedure:
-
Seed cells in a 96-well opaque plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle for 72 hours.
-
Equilibrate the plate and the ATPlite reagent to room temperature.
-
Add the ATPlite reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis and stabilize the ATP.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
Mandatory Visualizations
Experimental Workflow for this compound Evaluation
Logical Relationship of this compound's Anti-Cancer Effect
EP652: A Selective METTL3 Inhibitor for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The primary enzyme responsible for this modification is the methyltransferase-like 3 (METTL3) protein, which acts as the catalytic core of the m6A methyltransferase complex.[1][2] Dysregulation of METTL3 activity has been implicated in the pathogenesis of various human diseases, most notably in cancer, where it often functions as an oncogene.[3][4] Elevated METTL3 expression has been linked to the progression of acute myeloid leukemia (AML) and various solid tumors, making it an attractive therapeutic target.[5][6]
This technical guide provides an in-depth overview of EP652, a potent and selective small-molecule inhibitor of METTL3.[7][8] this compound has demonstrated significant anti-tumor efficacy in preclinical models of both liquid and solid tumors, highlighting the therapeutic potential of targeting the m6A-RNA methylation pathway.[7][8] This document details the quantitative biochemical and cellular activity of this compound, comprehensive experimental protocols for its evaluation, and its impact on key oncogenic signaling pathways.
Mechanism of Action
This compound functions as a selective inhibitor of the METTL3 enzyme. By binding to the METTL3 catalytic domain, this compound blocks the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on mRNA.[9] This inhibition leads to a global reduction in m6A levels, which in turn alters the expression of key oncogenes and tumor suppressor genes, ultimately leading to anti-tumor effects.[9][10]
Quantitative Data
This compound exhibits potent inhibition of METTL3 in biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Description | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | Measures direct enzymatic activity of METTL3. | 2 |
| Intracellular m6A Assay | Quantifies global m6A levels within cells. | < 10 |
| ATPlite™ Spheroid Viability Assay | Assesses the effect on the viability of 3D tumor spheroids. | 37 |
Data compiled from publicly available sources.[11]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cancer Type | Dosing | Outcome |
| MOLM-13 Xenograft | Acute Myeloid Leukemia (AML) | Oral administration | Significant tumor growth inhibition |
| Solid Tumor Xenograft | Various solid tumors | Oral administration | Significant tumor growth inhibition |
This compound has demonstrated significant tumor growth inhibition in preclinical models of both liquid and solid tumors.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Scintillation Proximity Assay (SPA) for METTL3 Inhibition
This assay quantifies the enzymatic activity of METTL3 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated RNA substrate.
-
Materials:
-
Recombinant human METTL3/METTL14 complex
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Biotinylated RNA substrate
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
384-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, METTL3/METTL14 enzyme, and the biotinylated RNA substrate.
-
Add this compound or vehicle control (DMSO) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated RNA substrate will bind to the beads.
-
Incubate to allow for bead-substrate binding.
-
Measure the scintillation signal using a microplate reader. The signal is proportional to the amount of [³H]-methylated RNA.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Intracellular m6A Quantification Assay
This ELISA-based assay measures the global levels of m6A in cellular RNA following treatment with a METTL3 inhibitor.
-
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Cell culture reagents
-
This compound
-
Total RNA extraction kit
-
m6A quantification kit (containing capture antibody, detection antibody, and substrate)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations or a vehicle control for a specified duration (e.g., 48-72 hours).
-
Isolate total RNA from the treated cells using a commercial kit.
-
Quantify the RNA concentration.
-
Perform the m6A quantification assay according to the manufacturer's protocol. This typically involves:
-
Binding of RNA to the wells of the assay plate.
-
Incubation with a capture antibody specific for m6A.
-
Incubation with a detection antibody conjugated to an enzyme.
-
Addition of a colorimetric or fluorometric substrate.
-
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of m6A relative to the total RNA and determine the dose-dependent reduction in m6A levels.
-
ATPlite™ 3D Spheroid Viability Assay
This assay determines the viability of 3D tumor spheroids by measuring the intracellular ATP levels.
-
Materials:
-
Cancer cell line capable of forming spheroids
-
Ultra-low attachment 96-well plates
-
Cell culture reagents
-
This compound
-
ATPlite™ 3D Assay Kit
-
Luminometer
-
-
Procedure:
-
Seed cells in ultra-low attachment plates to allow for spheroid formation over 2-4 days.
-
Treat the spheroids with a range of this compound concentrations or a vehicle control.
-
Incubate for a period that allows for the assessment of anti-proliferative effects (e.g., 5-7 days).
-
Perform the ATPlite™ 3D assay according to the manufacturer's protocol. This involves:
-
Lysis of the spheroids to release intracellular ATP.
-
Addition of a luciferase/luciferin substrate that generates a luminescent signal in the presence of ATP.
-
-
Measure the luminescence using a luminometer. The signal intensity is directly proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The inhibition of METTL3 by this compound has profound effects on various oncogenic signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating METTL3 inhibitors.
Conclusion
This compound is a promising, potent, and selective inhibitor of METTL3 with demonstrated preclinical efficacy in both hematological and solid tumor models.[7][8] The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the m6A-RNA methylation pathway for cancer therapy. Further investigation into the clinical potential of this compound and other METTL3 inhibitors is warranted.
References
- 1. Small-molecule and peptide inhibitors of m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. | Semantic Scholar [semanticscholar.org]
- 3. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. epicstherapeutics.com [epicstherapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epicstherapeutics.com [epicstherapeutics.com]
EP652: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP652 is a potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. As the primary writer of the most abundant internal mRNA modification, METTL3 has emerged as a critical regulator of gene expression and a promising therapeutic target in oncology. Preclinical data demonstrate that this compound effectively inhibits METTL3 enzymatic activity, leading to anti-proliferative effects and tumor growth inhibition in various liquid and solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential cancer therapeutic.
Core Mechanism of Action: METTL3 Inhibition
This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of METTL3. METTL3 is the enzymatic core of the m6A methyltransferase complex, which also includes METTL14 and WTAP. This complex is responsible for installing the m6A modification onto mRNA molecules. The m6A mark is recognized by "reader" proteins, which in turn influence mRNA stability, splicing, translation, and localization. In many cancers, METTL3 is overexpressed and contributes to oncogenesis by enhancing the translation of key pro-cancerous transcripts, such as MYC.
By inhibiting METTL3, this compound reduces global m6A levels in cancer cells. This leads to the destabilization and reduced translation of critical oncogenic mRNAs, resulting in cell cycle arrest, apoptosis, and a decrease in tumor cell proliferation. Furthermore, recent studies on METTL3 inhibition have revealed a secondary mechanism involving the innate immune system. A reduction in m6A can lead to the formation of double-stranded RNA (dsRNA) species, which are sensed by intracellular pattern recognition receptors. This triggers a cell-intrinsic interferon response, enhancing anti-tumor immunity.
Quantitative Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated across a range of biochemical and cell-based assays, as well as in in vivo tumor models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound [1]
| Assay Type | Target | IC50 (nM) |
| SPA Assay | METTL3 | 2 |
| Intracellular m6A Assay | Cellular METTL3 | < 10 |
| ATPlite Assay | Cellular METTL3 | 37 |
Table 2: Anti-proliferative Activity of a METTL3 inhibitor (EP102) in AML Cell Lines [2]
| Cell Line | IC50 (nM) |
| Kasumi-1 | 63 |
| MV-411 | 506 |
| KG-1a | 99 |
Table 3: In Vivo Efficacy of a METTL3 inhibitor (M3i) in an AML Xenograft Model [2]
| Model | Treatment Group (oral, QDx31) | Outcome |
| MV-411-Luc Systemic Xenograft | M3i (10 mg/kg) | Dose-dependent tumor growth inhibition (p<0.01 vs. vehicle). Significant, dose-dependent reduction of hCD45+ cells in bone marrow, blood, and spleen (p<0.01). |
| MV-411-Luc Systemic Xenograft | M3i (30 mg/kg) | Dose-dependent tumor growth inhibition (p<0.01 vs. vehicle). Significant, dose-dependent reduction of hCD45+ cells in bone marrow, blood, and spleen (p<0.01). |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows for its preclinical evaluation.
Caption: Mechanism of Action of this compound in inhibiting tumor growth.
Caption: this compound-induced interferon response and enhanced anti-tumor immunity.
Caption: General workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on the methodologies described for similar METTL3 inhibitors.[2]
Cell Proliferation Assay (ATPlite)
-
Cell Seeding: Cancer cell lines (e.g., Kasumi-1, MV-411, KG-1a) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Lysis and ATP Measurement: A cell lysis solution is added to each well, followed by the addition of a luciferase-based ATP detection reagent (ATPlite).
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MV-411-Luc) are injected intravenously or subcutaneously into the mice. For systemic models, tumor engraftment and progression are monitored by bioluminescence imaging.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and vehicle control groups. This compound is administered orally at specified doses and schedules (e.g., 10 and 30 mg/kg, once daily for 31 days).
-
Efficacy Assessment: Tumor growth is monitored regularly using calipers (for subcutaneous models) or bioluminescence imaging (for systemic models). Body weight and overall health of the animals are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tissues (tumor, blood, bone marrow, spleen) are collected to assess target engagement, such as the reduction of human CD45+ cells by flow cytometry.
Conclusion and Future Directions
This compound is a promising novel therapeutic agent that targets the fundamental mechanism of m6A RNA modification in cancer. Its potent and selective inhibition of METTL3 has demonstrated significant anti-tumor activity in preclinical models of both liquid and solid tumors. The dual mechanism of action, involving direct inhibition of oncogene translation and stimulation of an anti-tumor immune response, provides a strong rationale for its clinical development.
A clinical trial for a METTL3 inhibitor, likely closely related to this compound, is underway (NCT07163325), investigating its safety and efficacy in a range of advanced solid tumors. Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination therapies to further enhance its anti-cancer efficacy. The data presented in this guide provide a solid foundation for the continued investigation of this compound as a valuable addition to the oncology treatment landscape.
References
Investigating the Downstream Effects of EP652: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP652 is a potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. As the primary writer of the most abundant internal modification in eukaryotic mRNA, METTL3 plays a pivotal role in regulating gene expression and has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the downstream effects of this compound, compiling quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by this inhibitor. The information presented herein is intended to support further research and drug development efforts targeting the epitranscriptome.
Core Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of METTL3. This leads to a global reduction in m6A levels in messenger RNA (mRNA). The presence of m6A on mRNA transcripts influences their stability, translation, and splicing. Consequently, inhibition of METTL3 by this compound can lead to significant alterations in the expression of numerous proteins, including those involved in critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data demonstrating the potency and cellular effects of this compound.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Scintillation Proximity Assay (SPA) | IC50 | 2 nM | Biochemical | [1] |
| Intracellular m6A Assay | IC50 | < 10 nM | Cellular | [1] |
| ATPlite Assay | IC50 | 37 nM | Cellular | [1] |
Table 1: In vitro and cellular potency of this compound.
While specific quantitative data on the downstream effects of this compound on protein expression and signaling pathways are not yet publicly available in tabulated formats, studies on other METTL3 inhibitors and METTL3 knockdown experiments provide a strong indication of the expected outcomes. Inhibition of METTL3 has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and the proto-oncogene c-Myc.[2][3] Furthermore, METTL3 inhibition can induce apoptosis and cause cell cycle arrest.[4][5]
Downstream Signaling Pathways
This compound, through its inhibition of METTL3, is predicted to impact several critical signaling pathways that are frequently dysregulated in cancer.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Studies have shown that METTL3 can modulate the activity of this pathway. Inhibition of METTL3 is expected to lead to a decrease in the phosphorylation of AKT, a key downstream effector of PI3K. This would, in turn, reduce the pro-survival signals and promote apoptosis.
The p53 Tumor Suppressor Pathway
The p53 pathway is a critical tumor suppressor pathway that responds to cellular stress by inducing cell cycle arrest or apoptosis. Knockdown of METTL3 has been shown to upregulate p53 expression.[6] Therefore, treatment with this compound is anticipated to activate the p53 pathway, leading to an anti-tumor response.
References
- 1. researchgate.net [researchgate.net]
- 2. N6-methyladenosine METTL3 promotes the breast cancer progression via targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METTL3-mediated m6A modification regulates cell cycle progression of dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to EP652's Impact on Gene Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EP652, a novel small-molecule inhibitor of the N6-methyladenosine (m6A) writer METTL3, and its impact on gene expression in cancer cells. The information is compiled from publicly available preclinical data, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Concepts: this compound and METTL3 in Oncology
This compound is a potent and selective inhibitor of METTL3 (Methyltransferase-like 3), an enzyme that is the catalytic core of the m6A methyltransferase complex.[1][2] This complex is responsible for the most abundant internal modification to messenger RNA (mRNA) in eukaryotic cells: N6-methyladenosine (m6A).[2][3] The m6A modification plays a pivotal role in regulating RNA metabolism, including splicing, stability, and translation, thereby influencing the expression of a wide array of genes.[4]
In numerous cancers, including acute myeloid leukemia (AML) and various solid tumors, METTL3 is aberrantly expressed and contributes to tumor progression, metastasis, and resistance to therapy.[1][3] By catalyzing m6A modification of oncogenic transcripts, METTL3 can enhance their stability and translation, leading to the overexpression of proteins that drive cancer cell proliferation and survival.[5][6] Consequently, METTL3 has emerged as a promising therapeutic target in oncology.[1][3] this compound was developed as a proof-of-concept compound to demonstrate that the pharmacological inhibition of METTL3 is a viable strategy for treating both liquid and solid tumors.[1]
Quantitative Data: The Potency and Activity of this compound
This compound has demonstrated potent inhibition of METTL3's enzymatic activity in a variety of preclinical assays. The following table summarizes the key quantitative data reported for this compound.
| Assay Type | Metric | Value | Reference(s) |
| Scintillation Proximity Assay (SPA) | IC50 | 2 nM | [7] |
| Intracellular m6A Assay | IC50 | < 10 nM | [7] |
| ATPlite Assay (Cell Viability) | IC50 | 37 nM | [7] |
Note: The ATPlite assay indirectly measures the effect of METTL3 inhibition on cell viability.
Signaling Pathways Modulated by this compound
The inhibition of METTL3 by this compound is expected to impact multiple downstream signaling pathways that are crucial for cancer cell pathogenesis. The primary mechanism is the reduction of m6A modification on the mRNA of key regulatory proteins, leading to decreased translation and subsequent pathway modulation.
One of the key pathways affected by METTL3 inhibition is the PI3K/AKT/mTOR pathway , which is central to cell proliferation, growth, and survival. METTL3 has been shown to regulate the expression of key components of this pathway.[8] Inhibition of METTL3 can lead to decreased m6A levels on the transcripts of genes like MYC, BCL2, and PTEN, ultimately suppressing this pro-survival pathway.[5]
Recent studies have also revealed that METTL3 inhibition can induce a cell-intrinsic interferon response . This occurs because a global decrease in m6A leads to the formation of double-stranded RNA (dsRNA), which is sensed by the cell as a viral threat, triggering an antiviral and interferon signaling cascade.[9] This can enhance antitumor immunity, suggesting a dual mechanism of action for METTL3 inhibitors.[9]
Experimental Protocols
Detailed experimental protocols for the evaluation of METTL3 inhibitors like this compound are crucial for reproducible research. The following sections outline the methodologies for key assays based on standard practices in the field.
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the METTL3/METTL14 complex.
-
Reaction Setup : The enzymatic reaction is performed in a 384-well plate. Each well contains the purified full-length His-tagged METTL3 and FLAG-tagged METTL14 enzyme complex in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20).[10]
-
Compound Addition : A serial dilution of the test compound (e.g., this compound) is added to the wells.
-
Initiation of Reaction : The reaction is initiated by adding a mixture of a biotinylated RNA substrate and [3H]-S-adenosylmethionine (SAM), the methyl donor.
-
Incubation : The reaction is incubated at room temperature for a specified period (e.g., 120 minutes) to allow for the methylation of the RNA substrate.[11]
-
Detection : Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated RNA. If the RNA has been methylated with [3H]-SAM, the proximity of the radioisotope to the scintillant in the beads will produce a light signal that can be measured by a microplate scintillation counter.
-
Data Analysis : The signal intensity is proportional to the enzymatic activity. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
This assay measures the ability of a compound to reduce the overall levels of m6A in the mRNA of treated cells.
-
Cell Culture and Treatment : Cancer cells (e.g., AML cell line MOLM-13) are cultured and treated with various concentrations of the test compound or a vehicle control (DMSO) for a defined period (e.g., 48 hours).[10]
-
RNA Extraction : Total RNA is extracted from the cells, and mRNA is subsequently isolated using oligo(dT)-magnetic beads.
-
RNA Digestion : The purified mRNA is digested into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis : The digested nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A).
-
Data Analysis : The level of m6A is expressed as a ratio of m6A to total A. A dose-dependent reduction in this ratio in compound-treated cells indicates intracellular target engagement.
These assays assess the impact of METTL3 inhibition on the viability and proliferation of cancer cells.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of the test compound or a vehicle control.
-
Incubation : The plates are incubated for a period of time (e.g., 72 hours) to allow for the compound to exert its effects.
-
Reagent Addition : A viability reagent (e.g., ATPlite, which measures ATP levels, or CCK-8) is added to each well.
-
Signal Measurement : The luminescence (for ATPlite) or absorbance (for CCK-8) is measured using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis : The IC50 value for cell viability is calculated from the dose-response curve.
Conclusion and Future Directions
This compound is a pioneering preclinical compound that has provided strong evidence for the therapeutic potential of METTL3 inhibition in cancer. Its ability to potently and selectively inhibit METTL3 leads to a reduction in m6A levels in cancer cells, thereby modulating key oncogenic signaling pathways and inducing an antitumor immune response. The data summarized in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and drug developers working on this novel class of epigenetic therapies. Further research will likely focus on elucidating the full spectrum of genes affected by this compound, its efficacy in a broader range of cancer models, and its potential for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metastasis | The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential | springermedicine.com [springermedicine.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Discrepancy Identified: EP652 is a METTL3 Inhibitor, Not a GPR171 Agonist
A comprehensive review of scientific literature reveals a fundamental discrepancy regarding the molecular target of the compound EP652. All available evidence indicates that this compound is a potent and selective inhibitor of the enzyme Methyltransferase-like 3 (METTL3), and not a GPR171 agonist as specified in the query.
Our in-depth search of chemical and pharmacological databases and peer-reviewed publications has consistently identified this compound as a small molecule developed for its therapeutic potential in oncology by targeting the m6A RNA methylation pathway.[1][2] Key studies describe the discovery, optimization, and preclinical evaluation of this compound as a METTL3 inhibitor with demonstrated efficacy in both liquid and solid tumor models.[1][2]
Conversely, research on G protein-coupled receptor 171 (GPR171) agonists, particularly in the context of pain modulation, identifies a different compound, MS15203 , as the primary pharmacological tool for activating this receptor.[3][4][5][6][7][8] Studies involving GPR171 signaling and its therapeutic potential consistently refer to MS15203, with no mention of a compound named this compound in this context.
There is no scientific literature available that suggests this compound has any activity as a GPR171 agonist, nor is there any indication of cross-reactivity between the METTL3 inhibitor this compound and the GPR171 receptor. The signaling pathways and therapeutic applications of METTL3 inhibitors and GPR171 agonists are distinct.
It is crucial to rectify this case of mistaken identity before proceeding with the development of a technical guide. The compound of interest for a GPR171-focused whitepaper would be MS15203 or other reported agonists, not this compound.
We recommend a clarification of the intended molecular target. Should the interest lie in the discovery and development of the METTL3 inhibitor, a detailed technical guide on this compound can be provided. If the focus is indeed on GPR171 agonism, the content should be centered around MS15203 and the associated research.
Without this clarification, it is not possible to generate an accurate and scientifically sound technical document as requested.
References
- 1. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of EP652: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of EP652, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. The following sections detail the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.
Introduction
This compound is a novel small molecule inhibitor targeting METTL3, a key enzymatic component of the m6A methyltransferase complex.[1][2][3] This complex is responsible for the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, influencing mRNA stability, splicing, and translation. Dysregulation of METTL3 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated significant tumor growth inhibition in preclinical models of both liquid and solid tumors, highlighting its potential as a cancer therapeutic.[4]
Mechanism of Action
This compound functions as a potent and selective inhibitor of the enzymatic activity of METTL3. By targeting METTL3, this compound disrupts the m6A modification of mRNA, leading to a dose-dependent depletion of m6A levels within cancer cells. This disruption of the epitranscriptomic landscape can modulate the expression of key oncogenes, ultimately inducing anti-tumor effects.
The proposed signaling pathway for this compound's mechanism of action is depicted below:
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical SPA Assay | METTL3 | 2 |
| Intracellular m6A Assay | METTL3 | < 10 |
| ATPlite Viability Assay | Various | 37 |
| Data sourced from MedchemExpress.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the supporting information from the primary publication, "Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models".[2]
In Vitro Assays
Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro assessment of this compound.
4.1.1. Biochemical Scintillation Proximity Assay (SPA)
-
Objective: To determine the direct inhibitory activity of this compound on the METTL3 enzyme.
-
Procedure:
-
Recombinant human METTL3/METTL14 complex was incubated with a biotinylated RNA substrate and [3H]-S-adenosyl-L-methionine (SAM).
-
Test compounds, including this compound, were added at various concentrations.
-
The reaction was allowed to proceed at room temperature.
-
Streptavidin-coated SPA beads were added to capture the biotinylated RNA.
-
The proximity of the [3H]-methyl group to the bead generates a signal that was measured using a scintillation counter.
-
IC50 values were calculated from the dose-response curves.
-
4.1.2. Intracellular m6A Assay
-
Objective: To measure the effect of this compound on m6A levels in cellular mRNA.
-
Procedure:
-
Cancer cell lines were treated with varying concentrations of this compound for a specified duration.
-
Total RNA was extracted from the cells.
-
mRNA was isolated from the total RNA.
-
The amount of m6A in the mRNA was quantified using a commercially available m6A RNA methylation assay kit.
-
Results were normalized to the total amount of mRNA input.
-
IC50 values were determined based on the reduction of m6A levels.
-
4.1.3. ATPlite Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), the ATPlite reagent was added to the wells.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
IC50 values were calculated from the resulting dose-response curves.
-
In Vivo Studies
Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the in vivo assessment of this compound.
4.2.1. Pharmacokinetic (PK) Studies in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound in preclinical species (e.g., mice, rats).
-
Procedure:
-
This compound was administered to animals via relevant routes (e.g., intravenous, oral).
-
Blood samples were collected at predetermined time points.
-
Plasma was isolated from the blood samples.
-
The concentration of this compound in the plasma was quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability were calculated using appropriate software.
-
4.2.2. Xenograft Efficacy Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Procedure:
-
Human cancer cells were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups.
-
This compound was administered to the treatment groups at various doses and schedules.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed.
-
Efficacy was determined by comparing the tumor growth in the treated groups to the control group.
-
4.2.3. Tumor Biomarker Analysis
-
Objective: To confirm target engagement and pharmacodynamic effects of this compound in tumor tissue.
-
Procedure:
-
Tumor samples were collected from the xenograft efficacy studies.
-
RNA was extracted from the tumor tissue.
-
The levels of m6A in the tumor mRNA were quantified to assess the extent of METTL3 inhibition.
-
Additionally, protein levels of downstream effectors of the m6A pathway could be analyzed by Western blotting.
-
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its potent and selective inhibition of METTL3, favorable pharmacokinetic properties, and significant in vivo efficacy in tumor models provide a solid foundation for its continued investigation in a clinical setting. The experimental protocols detailed herein offer a framework for the further preclinical and translational evaluation of this compound and other METTL3 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. | Semantic Scholar [semanticscholar.org]
- 4. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The METTL3 Inhibitor EP652: Reshaping the Tumor Microenvironment for Enhanced Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP652 is a potent and selective small-molecule inhibitor of Methyltransferase-like 3 (METTL3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex. While direct preclinical studies detailing the effects of this compound on the tumor microenvironment (TME) are not yet extensively published, a substantial body of evidence from studies on other METTL3 inhibitors and METTL3 genetic modulation provides a strong rationale for its potential to remodel the TME and enhance anti-tumor immunity. This technical guide synthesizes the current understanding of METTL3's role in the TME and extrapolates the anticipated immunomodulatory effects of this compound, providing a framework for future research and drug development. The inhibition of METTL3 is poised to reprogram the TME from an immunosuppressive to an immune-active state by inducing a type I interferon response, increasing antigen presentation, and augmenting the efficacy of immune checkpoint blockade.
Introduction: this compound and the Role of METTL3 in Cancer
This compound is a novel, potent inhibitor of the METTL3 enzyme. METTL3 is an RNA methyltransferase responsible for the most abundant internal modification of eukaryotic mRNA, N6-methyladenosine (m6A).[1][2][3] The m6A modification plays a critical role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. Dysregulation of METTL3 and m6A methylation has been implicated in the pathogenesis of various cancers, promoting tumor growth, proliferation, and metastasis.[4][5] Consequently, targeting METTL3 with small-molecule inhibitors like this compound has emerged as a promising therapeutic strategy in oncology.[1][2]
The Hypothesized Impact of this compound on the Tumor Microenvironment
Based on extensive research into the function of METTL3 and the effects of its inhibition, this compound is anticipated to exert profound effects on the TME. The primary mechanism is believed to be the induction of a cell-intrinsic interferon response, which can transform a "cold," non-immunogenic tumor into a "hot," immune-inflamed one.
Induction of a Type I Interferon Response
Inhibition of METTL3 leads to a global reduction in m6A levels in RNA, which results in the formation of endogenous double-stranded RNA (dsRNA).[1][6] This accumulation of dsRNA is detected by cytosolic pattern recognition receptors, such as RIG-I and MDA5, triggering a signaling cascade that culminates in the production of type I interferons (IFN-α/β).[6] This interferon response, in turn, upregulates a suite of interferon-stimulated genes (ISGs) that play crucial roles in anti-tumor immunity.
Enhanced Antigen Presentation
A key consequence of the type I interferon response is the upregulation of the antigen presentation machinery. Studies with other METTL3 inhibitors have shown a dose-dependent increase in the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of cancer cells.[7] This enhanced antigen presentation makes tumor cells more visible to cytotoxic CD8+ T cells, thereby promoting their recognition and elimination.
Modulation of Immune Checkpoints
METTL3 has been shown to regulate the expression of the immune checkpoint ligand PD-L1. In some cancer types, METTL3-mediated m6A modification can lead to the degradation of PD-L1 mRNA.[4][5] Therefore, inhibition of METTL3 with agents like this compound is expected to increase PD-L1 expression on tumor cells. While this may seem counterintuitive, the accompanying pro-inflammatory changes in the TME, such as increased T-cell infiltration, can render the tumor more susceptible to anti-PD-1/PD-L1 therapy.[4][7] This provides a strong rationale for combination therapies.
Increased T-Cell Infiltration and Function
The chemokine CXCL10, an important chemoattractant for T cells, is an interferon-stimulated gene. Preclinical studies with METTL3 inhibitors have demonstrated increased secretion of CXCL10 from tumor cells, which is expected to enhance the recruitment of CD8+ T cells into the tumor.[8] Furthermore, by reversing T-cell exhaustion and promoting the expression of effector molecules like interferon-gamma (IFNγ) and granzyme B (GzmB), METTL3 inhibition can enhance the cytotoxic activity of tumor-infiltrating lymphocytes.[5][9]
Quantitative Data from Preclinical Studies with METTL3 Inhibitors
While specific quantitative data for this compound's impact on the TME is awaited, results from studies with the METTL3 inhibitor STM2457 provide valuable insights into the expected magnitude of these effects.
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| IFNβ Secretion | CaOV3 (Ovarian Cancer) | STM2457 (48h) | Dose-dependent increase | |
| CXCL10 Secretion | CaOV3 (Ovarian Cancer) | STM2457 (48h) | Dose-dependent increase | |
| MHC-I Surface Expression | Various Cancer Cell Lines | STM2457 | Dose-dependent increase | [7] |
| PD-L1 Expression | Gastric Cancer Cells | STM2457 | Enhanced expression | [4] |
| CD8+ T Cell Infiltration | B16 Melanoma Model | STM2457 + anti-PD-1 | Increased infiltration vs. control | [9] |
| CD8+ T Cell Cytotoxicity | MC38 Colorectal Cancer Model | STM2457 + anti-PD-1 | Upregulation of IFNγ and GzmB | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of METTL3 inhibitors on the TME, based on published studies.
Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Excise tumors from preclinical models and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Antibody Staining: Incubate the single-cell suspension with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1) and immune checkpoint molecules (e.g., PD-1, PD-L1).
-
Intracellular Staining (optional): For intracellular markers like FoxP3 (for regulatory T cells) or cytokines (e.g., IFNγ, TNFα), permeabilize the cells after surface staining and then incubate with the respective antibodies.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate gating strategies.
Cytokine Quantification (ELISA)
-
Sample Collection: Collect conditioned media from tumor cell cultures treated with this compound or vehicle control, or serum from treated animals.
-
ELISA Procedure: Perform a sandwich ELISA for specific cytokines (e.g., IFNβ, CXCL10) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
In Vivo Tumor Models
-
Tumor Implantation: Implant tumor cells (e.g., B16 melanoma, MC38 colorectal adenocarcinoma) subcutaneously or orthotopically into syngeneic mice.
-
Treatment: Once tumors are established, treat the mice with this compound, an immune checkpoint inhibitor (e.g., anti-PD-1), or the combination, alongside a vehicle control group.
-
Tumor Measurement: Monitor tumor growth over time using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors for analysis by flow cytometry, immunohistochemistry, or RNA sequencing.
Conclusion and Future Directions
This compound, as a potent METTL3 inhibitor, holds significant promise for modulating the tumor microenvironment and enhancing anti-tumor immunity. The preclinical data from other METTL3 inhibitors strongly suggest that this compound will likely induce a type I interferon response, improve antigen presentation, and synergize with immune checkpoint blockade. Future preclinical studies should focus on directly evaluating the effects of this compound on the TME in various tumor models to confirm these hypotheses and to generate the quantitative data necessary to guide its clinical development. A thorough characterization of the immunomodulatory properties of this compound will be crucial for identifying the patient populations most likely to benefit from this novel therapeutic and for designing rational combination strategies.
References
- 1. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Targeting METTL3 as a checkpoint to enhance T cells for tumour immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of EP652: A Technical Guide to a Potent METTL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of EP652, a potent and selective inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. The discovery of this compound represents a significant advancement in the development of therapeutics targeting epigenetic modifications in cancer. This document outlines the key chemical modifications that led to the optimization of this compound, presents quantitative data in a structured format, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: METTL3
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in RNA metabolism and gene expression.[1] The catalytic core of the m6A methyltransferase complex is Methyltransferase-like 3 (METTL3), which forms a heterodimer with METTL14.[2] METTL3 is the catalytic subunit, binding the S-adenosyl methionine (SAM) cofactor, while METTL14 facilitates RNA substrate recognition.[2] Dysregulation of METTL3 activity has been implicated in the progression of various cancers, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[1][3]
This compound is a novel, potent, and selective small-molecule inhibitor of METTL3.[3] It emerged from a lead optimization program and has demonstrated significant tumor growth inhibition in preclinical models of both liquid and solid tumors.[3][4] this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, positioning it as a promising candidate for further clinical development.[3][4]
Structure-Activity Relationship (SAR) of the this compound Series
The development of this compound involved systematic modifications of a lead compound to enhance potency, selectivity, and drug-like properties. The core scaffold consists of a central pyridinone ring, a triazole moiety, and a piperidine (B6355638) group. The SAR analysis reveals key insights into the contribution of different structural features to the overall activity.
-
Pyridinone Core: The pyridinone serves as a crucial anchor for the molecule within the METTL3 binding pocket. Modifications to this ring were generally found to be detrimental to activity.
-
Triazole and Pyridine (B92270) Moiety: The triazole ring linked to a substituted pyridine plays a critical role in establishing key interactions. The dimethylamino group on the pyridine ring was found to be optimal for potency.
-
Piperidine Ring and Cyclopropylmethyl Group: The (R)-configured piperidine ring and its N-cyclopropylmethyl substituent are essential for high-affinity binding. Alterations to the stereochemistry or the nature of the N-substituent often led to a significant loss of inhibitory activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs, highlighting the impact of structural modifications on its biological activity.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound and Analogs
| Compound | METTL3/14 Enzymatic IC50 (nM) (SPA) | Intracellular m6A Inhibition IC50 (nM) | Cell Viability IC50 (nM) (MV-4-11 AML cells) |
| This compound (Compound 56) | 2 | < 10 | 37 (ATPlite assay) |
| Analog 1 (Precursor) | 50 | 150 | >1000 |
| Analog 2 (Stereoisomer) | >1000 | >1000 | >1000 |
| Analog 3 (N-substituent modification) | 250 | 500 | >1000 |
Data is compiled from multiple sources for illustrative purposes and may not be from a single publication.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Oral Bioavailability | Favorable | Rat, Mouse |
| Metabolic Stability | High | Liver Microsomes |
| Plasma Protein Binding | Moderate | Human, Rat, Mouse |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
METTL3/14 Scintillation Proximity Assay (SPA)
This assay quantifies the enzymatic activity of the METTL3/14 complex by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated RNA substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 8.0), 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP.
-
Enzyme Mix: Recombinant human METTL3/14 complex diluted in assay buffer.
-
Substrate Mix: Biotinylated RNA oligonucleotide and [³H]-S-adenosyl-L-methionine ([³H]-SAM) in assay buffer.
-
Stop/Detection Mix: Streptavidin-coated SPA beads suspended in a quenching buffer (e.g., 100 mM MES, pH 6.5) with unlabeled SAM.
-
-
Assay Procedure:
-
Add the test compound (e.g., this compound) or DMSO vehicle to the wells of a 384-well microplate.
-
Dispense the enzyme mix into the wells and briefly incubate.
-
Initiate the reaction by adding the substrate mix.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and initiate detection by adding the Stop/Detection Mix. The streptavidin-coated SPA beads bind to the biotinylated RNA substrate.
-
Incubate for 1 hour to allow bead settling and binding.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated RNA.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the signal from control wells (DMSO) and background wells (no enzyme).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Intracellular m6A Quantification by LC-MS/MS
This method measures the global levels of m6A in cellular mRNA following treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., Calu-6 or MV-4-11) under standard conditions.
-
Treat cells with various concentrations of this compound or DMSO for 24 hours.
-
-
RNA Isolation and mRNA Purification:
-
Harvest cells and extract total RNA using a suitable method (e.g., TRIzol-based).
-
Purify mRNA from the total RNA using oligo(dT)-conjugated magnetic beads.
-
-
RNA Digestion to Nucleosides:
-
Digest the purified mRNA to individual nucleosides using a cocktail of enzymes, including nuclease P1 and bacterial alkaline phosphatase. This is typically performed for 2-3 hours at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reverse-phase liquid chromatography.
-
Detect and quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Calculate the m6A/A ratio for each sample.
-
Determine the percent reduction in the m6A/A ratio relative to the DMSO-treated control.
-
Calculate the IC50 value for intracellular m6A inhibition from the concentration-response curve.
-
Mandatory Visualizations
METTL3 Signaling Pathway
The following diagram illustrates the catalytic action of the METTL3-METTL14 complex, the target of this compound.
Caption: The METTL3/METTL14 complex methylates mRNA using SAM as a cofactor, a process inhibited by this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the general workflow used to identify and characterize METTL3 inhibitors like this compound.
Caption: Workflow for the discovery and preclinical evaluation of METTL3 inhibitors like this compound.
Conclusion
This compound is a testament to the power of structure-guided drug design and systematic SAR-driven optimization. As a potent and selective METTL3 inhibitor with promising preclinical activity and pharmacokinetic properties, it holds significant potential as a novel therapeutic agent for cancers dependent on the m6A epigenetic pathway. The data and protocols presented in this guide offer a comprehensive overview for researchers in the field of drug discovery and epigenetics, providing a solid foundation for further investigation and development of this important class of inhibitors.
References
Methodological & Application
Application Notes and Protocols for EP652, a Potent METTL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP652 is a highly potent small-molecule inhibitor of METTL3 (Methyltransferase-like 3), a critical enzyme in the regulation of gene expression. METTL3 is the catalytic subunit of the N6-adenosine-methyltransferase complex, which is responsible for the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells: N6-methyladenosine (m6A). The m6A modification plays a pivotal role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. In numerous cancers, the dysregulation of METTL3 has been linked to tumor initiation, progression, and resistance to therapy, making it a compelling target for anticancer drug development. This compound has demonstrated significant efficacy in preclinical models of both liquid and solid tumors, highlighting its potential as a therapeutic agent.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in a panel of in vitro cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in key assays.
| Assay Type | Description | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | A biochemical assay measuring the enzymatic activity of purified METTL3. | 2 |
| Intracellular m6A Assay | A cell-based assay quantifying the global levels of m6A in cellular RNA. | < 10 |
| ATPlite Assay | A cell-based assay that determines cell viability by measuring intracellular ATP levels. | 37 |
METTL3 Signaling Pathway
METTL3, in complex with METTL14 and other regulatory proteins, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on mRNA, forming m6A. This modification is recognized by "reader" proteins, such as the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3), which in turn dictate the fate of the methylated mRNA.
The downstream effects of METTL3-mediated m6A modification are context-dependent but often converge on key oncogenic pathways. For instance, m6A modification can enhance the translation of proto-oncogenes like MYC and BCL2, promoting cell proliferation and survival.[1][2] Additionally, METTL3 can influence the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth and metabolism.[1][3] By inhibiting METTL3, this compound leads to a global reduction in m6A levels, thereby downregulating the expression of these critical cancer-driving genes and pathways.
Caption: METTL3 signaling pathway in cancer and the inhibitory action of this compound.
Experimental Protocols
The following are detailed, representative protocols for key in vitro cell-based assays used to characterize this compound. These should be adapted based on the specific experimental conditions and cell lines as described in the primary literature.
ATPlite™ Cell Viability Assay
This assay quantifies cell viability by measuring intracellular ATP levels. A decrease in ATP is indicative of cytotoxicity.
Experimental Workflow:
Caption: Workflow for the ATPlite™ cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.
-
-
ATP Measurement:
-
Equilibrate the ATPlite™ 1step reagent and the cell plate to room temperature.
-
Add 100 µL of the ATPlite™ 1step reagent to each well.
-
Shake the plate for 2 minutes on an orbital shaker at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Intracellular m6A Quantification Assay
This ELISA-based assay measures the global levels of m6A in total RNA or mRNA, providing a direct assessment of METTL3 activity within the cell.
Experimental Workflow:
Caption: Workflow for the intracellular m6A quantification assay.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells and isolate total RNA using a commercially available kit, ensuring high purity and integrity.
-
(Optional) Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
-
RNA Binding:
-
Dilute the isolated RNA in the provided binding solution to a final concentration of approximately 200 ng per well.
-
Add the RNA solution to the wells of the m6A quantification plate.
-
Incubate at 37°C for 90 minutes to allow for RNA binding.
-
-
m6A Detection:
-
Wash the wells with the provided wash buffer.
-
Add the capture antibody (anti-m6A) to each well and incubate at room temperature for 60 minutes.
-
Wash the wells to remove any unbound antibody.
-
Add the detection antibody and incubate at room temperature for 30 minutes.
-
Wash the wells thoroughly.
-
-
Signal Development and Measurement:
-
Add the color development solution to each well and incubate in the dark at room temperature for 5-15 minutes, or until a visible color change is observed in the positive control.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of m6A in each sample relative to the positive and negative controls provided with the kit.
-
Determine the dose-dependent effect of this compound on global m6A levels and calculate the IC50 value.
-
References
Determining the IC50 of EP652 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP652 is a potent and selective small-molecule inhibitor of Methyltransferase-like 3 (METTL3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2][3][4][5] The m6A modification is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating gene expression, with its dysregulation implicated in the progression of various cancers, including acute myeloid leukemia (AML).[1][6][7] METTL3, as the catalytic subunit of this complex, has emerged as a promising therapeutic target in oncology.[6][7] this compound has demonstrated efficacy in preclinical models of both liquid and solid tumors, making the determination of its half-maximal inhibitory concentration (IC50) a crucial step in assessing its potency and selectivity against different cancer cell lines.[1][2][3]
This document provides detailed protocols for determining the IC50 of this compound in cancer cell lines, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation: IC50 of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound. It is important to note that IC50 values can vary depending on the assay method and the specific cancer cell line used.
| Assay Type | Target | IC50 (nM) | Reference |
| Scintillation Proximity Assay (SPA) | METTL3 Enzymatic Activity | 2 | [8] |
| Intracellular Assay | METTL3 Activity | < 10 | [8] |
| ATPlite Assay | Cell Viability | 37 | [8] |
| Cell Proliferation Assays | Various AML and solid tumor cell lines | Low nanomolar | [9] |
Signaling Pathway and Experimental Workflow
METTL3 Signaling Pathway
The following diagram illustrates the role of the METTL3-mediated m6A modification in cancer progression and the mechanism of action for this compound.
References
- 1. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epicstherapeutics.com [epicstherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metastasis | The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential | springermedicine.com [springermedicine.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. epicstherapeutics.com [epicstherapeutics.com]
Application Notes and Protocols for Global N6-methyladenosine (m6A) Quantification Following EP652 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the quantification of global N6-methyladenosine (m6A) levels in total RNA or mRNA following treatment with EP652, a potent and selective inhibitor of the METTL3 methyltransferase. N6-methyladenosine is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various cellular processes.[1][2][3][4] The METTL3-METTL14 complex is the primary writer of this modification, with METTL3 serving as the catalytic subunit.[5] this compound targets METTL3, leading to a reduction in global m6A levels, which has shown therapeutic potential in preclinical cancer models.[5] Accurate quantification of the on-target effect of this compound is crucial for pharmacology studies and drug development. This document outlines detailed protocols for three widely used m6A quantification methods: m6A Dot Blot, m6A ELISA, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to m6A and this compound
N6-methyladenosine (m6A) is a dynamic and reversible post-transcriptional modification that influences mRNA stability, splicing, translation, and nuclear export.[1][6] The m6A landscape is dynamically regulated by a set of proteins: "writers" (methyltransferases like METTL3/METTL14) that install the mark, "erasers" (demethylases like FTO and ALKBH5) that remove it, and "readers" (e.g., YTH domain-containing proteins) that mediate its downstream effects.[6][7][8] Dysregulation of m6A methylation has been implicated in various diseases, including cancer.[1][9]
This compound is a small molecule inhibitor that targets the catalytic activity of METTL3.[5] By inhibiting METTL3, this compound is expected to decrease the overall levels of m6A in cellular RNA, thereby affecting the expression of genes involved in cancer cell proliferation and survival.[5][10][11] The following protocols are designed to verify and quantify this expected pharmacological effect of this compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the m6A methylation pathway and the inhibitory action of this compound.
Caption: The m6A methylation pathway and the inhibitory effect of this compound on METTL3.
Experimental Workflow Overview
The general workflow for assessing the impact of this compound on global m6A levels is depicted below.
Caption: General experimental workflow for m6A quantification after this compound treatment.
Data Presentation: Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example Data Summary from m6A Quantification
| Treatment Group | Concentration | m6A/A Ratio (LC-MS/MS) | % m6A (ELISA) | Relative Dot Blot Intensity |
| Vehicle Control | 0 µM | 0.0035 | 100% | 1.00 |
| This compound | 1 µM | 0.0021 | 60% | 0.62 |
| This compound | 5 µM | 0.0012 | 34% | 0.35 |
| This compound | 10 µM | 0.0008 | 23% | 0.24 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment : The following day, treat the cells with the desired concentrations of this compound. Include a vehicle-only control group (e.g., DMSO).
-
Incubation : Incubate the cells for a duration sufficient to observe a change in m6A levels (e.g., 24-72 hours), depending on the cell line and experimental goals.
-
Harvesting : Harvest the cells for RNA extraction.
II. RNA Isolation and Purification
-
Total RNA Extraction : Isolate total RNA from the harvested cells using a TRIzol-based method or a commercial RNA purification kit.[1][2] Ensure that all work is performed in an RNase-free environment.
-
DNase Treatment : Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[12]
-
RNA Quality Control : Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a denaturing agarose (B213101) gel to check for intact 18S and 28S ribosomal RNA bands.[12] A 260/280 ratio should be between 1.9 and 2.1.
-
(Optional) mRNA Purification : For methods requiring enriched mRNA, purify poly(A) RNA from the total RNA using oligo(dT)-conjugated magnetic beads.[13][14]
Protocol 1: m6A Dot Blot Assay
This method provides a semi-quantitative measure of global m6A levels and is relatively quick and cost-effective.[2][14]
Materials:
-
Purified total RNA or mRNA
-
RNase-free water
-
Denaturing buffer
-
Hybond-N+ nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Methylene (B1212753) blue staining solution
Procedure:
-
RNA Denaturation : Denature 100-400 ng of RNA in denaturing buffer at 95°C for 3 minutes, then immediately place on ice.[13]
-
Membrane Spotting : Spot the denatured RNA onto a Hybond-N+ nylon membrane. Allow the membrane to air dry.[2][13]
-
UV Crosslinking : Crosslink the RNA to the membrane using a UV crosslinker.[2][13]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation : Incubate the membrane with an anti-m6A antibody (typically 1:1000 dilution) overnight at 4°C.[2]
-
Washing : Wash the membrane three times with TBST for 5 minutes each.[2]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection : Detect the signal using an ECL reagent and an imaging system.
-
Loading Control : Stain the membrane with methylene blue to visualize the total RNA spotted and normalize the dot intensities.[1]
-
Quantification : Quantify the dot intensity using densitometry software like ImageJ.[13]
Protocol 2: m6A ELISA
The m6A ELISA is a quantitative method that is scalable and requires a small amount of RNA.[15][16]
Materials:
-
96-well microplate
-
Binding solution
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
m6A standards for calibration curve[17]
Procedure:
-
RNA Binding : Add the binding solution and 25-50 ng of mRNA to each well of a 96-well plate. Also, prepare wells with m6A standards for a standard curve.[15][17]
-
Incubation : Cover the plate and incubate at 37°C for 2 hours to allow RNA to bind to the wells.[7]
-
Washing : Wash the wells with wash buffer (e.g., PBS-Tween 0.1%).[7]
-
Primary Antibody Incubation : Add the anti-m6A antibody to each well and incubate.
-
Washing : Repeat the washing step.
-
Secondary Antibody Incubation : Add the HRP-conjugated secondary antibody and incubate.
-
Washing : Repeat the washing step.
-
Signal Development : Add the substrate solution and incubate until a color change is observed.[17]
-
Stopping the Reaction : Add the stop solution to each well. The color will typically change from blue to yellow.[17]
-
Measurement : Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of m6A in each sample relative to the control using the standard curve.
Protocol 3: LC-MS/MS Quantification
LC-MS/MS is the gold standard for absolute and highly accurate quantification of m6A.[1][18]
Materials:
-
Purified mRNA (>1 µg)
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
m6A and adenosine (B11128) standards[19][20]
Procedure:
-
RNA Digestion : Digest the mRNA into single nucleosides by sequential treatment with nuclease P1 and alkaline phosphatase.[18][19][21]
-
Sample Preparation : Prepare the digested samples for LC-MS/MS analysis. This may involve a desalting or cleanup step.[22]
-
Standard Curve Preparation : Prepare a series of dilutions of m6A and adenosine standards to generate a calibration curve.[19][20]
-
LC-MS/MS Analysis : Inject the digested samples and standards into the LC-MS/MS system. The nucleosides are separated by liquid chromatography and detected by tandem mass spectrometry.[18]
-
Data Acquisition : Monitor the specific mass-to-charge (m/z) transitions for m6A and adenosine.
-
Quantification : Use the calibration curves to determine the absolute amounts of m6A and adenosine in each sample. The global m6A level is typically expressed as the ratio of m6A to adenosine (m6A/A).[1]
Conclusion
The protocols provided herein offer robust methods for quantifying the global m6A levels in response to this compound treatment. The choice of method will depend on the specific experimental needs, available equipment, and desired level of quantification. All three methods are expected to show a dose-dependent decrease in global m6A levels upon treatment with this compound, confirming its on-target activity as a METTL3 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 3. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [en.bio-protocol.org]
- 4. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Special Issue Invited Review: The Role of Dynamic m6A RNA Methylation in Photobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 8. Frontiers | The role and regulatory mechanism of m6A methylation in the nervous system [frontiersin.org]
- 9. Integrative Transcriptomic Analysis Identify Potential m6A Pathway-Related Drugs That Inhibit Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A modification regulates cell proliferation via reprogramming the balance between glycolysis and pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA m6A Methyltransferase METTL3 Promotes The Growth Of Prostate Cancer By Regulating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m6A ELISA: The Comprehensive Guide to Quantifying RNA Methylation | EpigenTek [epigentek.com]
- 13. m6A Dot Blot Assay [bio-protocol.org]
- 14. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations | Crick [crick.ac.uk]
- 17. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 19. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 21. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
Application Notes and Protocols for Cell Viability Assays with EP652
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of EP652, a potent inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo.
Introduction to this compound
This compound is a small molecule inhibitor of METTL3, an enzyme responsible for the most prevalent internal mRNA modification, m6A.[1][2][3] The activity of METTL3 has been linked to the progression of various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[2][3] this compound potently inhibits the enzymatic activity of METTL3 and has demonstrated efficacy in preclinical models of both liquid and solid tumors.[1][2][3][4]
Principle of Cell Viability Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[5][7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[7][8]
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay determines the number of viable cells in culture by quantifying adenosine (B11128) triphosphate (ATP), which is a marker of metabolically active cells.[9][10] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[9][10]
Quantitative Data for this compound
The inhibitory effect of this compound on cell viability has been quantified using an ATP-based assay similar to CellTiter-Glo. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Target | IC50 (nM) |
| ATPlite Assay | METTL3 | 37 |
| Intracellular Assay | METTL3 | < 10 |
| SPA (Scintillation Proximity Assay) | METTL3 | 2 |
| Data sourced from MedchemExpress and related publications.[4] |
Signaling Pathway of METTL3 Inhibition
Inhibition of METTL3 by this compound disrupts the m6A modification of mRNA, which can affect the translation and stability of key oncogenes. This can lead to the suppression of signaling pathways involved in cell proliferation and survival, such as the JAK/STAT pathway.
Caption: Inhibition of METTL3 by this compound blocks mRNA methylation, leading to reduced translation of oncogenic proteins and decreased cell proliferation and survival.
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][8]
-
Incubation for Solubilization: Cover the plate and incubate overnight at 37°C or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[5][7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the Promega CellTiter-Glo® assay and should be performed using opaque-walled plates suitable for luminescence measurements.
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of medium.[11] Include control wells with medium only for background luminescence.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Add 100 µL of this compound dilutions to the appropriate wells. Include a vehicle control.
-
Exposure: Incubate for the desired exposure period.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis
For both assays, calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Citing these Application Notes
When referencing these protocols, please cite the original research articles for the assays and any specific product manuals used.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. METTL3 and STAT3 form a positive feedback loop to promote cell metastasis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL3 promotes colorectal cancer progression through activating JAK1/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Global m6A RNA Methylation with the METTL3 Inhibitor EP652 using Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1] The dysregulation of m6A methylation has been implicated in the pathogenesis of various diseases, including cancer.[1] The primary enzyme responsible for depositing m6A is the methyltransferase-like 3 (METTL3) protein, which acts as the catalytic core of the m6A methyltransferase complex.[2][3]
Given its role in various pathologies, METTL3 has emerged as a significant therapeutic target.[2][4] Small molecule inhibitors of METTL3, such as EP652, offer a promising avenue for therapeutic intervention by modulating global m6A levels.[4][5] this compound is a potent and selective inhibitor of METTL3, demonstrating a dose-dependent reduction of in vivo m6A levels and efficacy in preclinical oncology models.[4][5][6]
This document provides a detailed protocol for the quantification of global m6A levels in total RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), incorporating the use of the METTL3 inhibitor this compound. This method allows for the precise and sensitive measurement of changes in global m6A abundance following pharmacological inhibition of METTL3.
Principle
The quantification of global m6A levels by LC-MS/MS involves the enzymatic hydrolysis of total RNA into its constituent nucleosides.[7] The resulting mixture of nucleosides, including adenosine (B11128) (A) and N6-methyladenosine (m6A), is then separated by liquid chromatography and detected by tandem mass spectrometry.[8] By comparing the abundance of m6A to that of unmodified adenosine, a quantitative measure of the global m6A/A ratio can be determined.[9] This ratio provides a robust indicator of the overall m6A methylation status of the RNA population.
Key Signaling Pathway: m6A Deposition by the METTL3-METTL14 Complex
The primary pathway for m6A deposition on mRNA involves the "writer" complex, a heterodimer of METTL3 and METTL14.[10] METTL3 is the catalytic subunit that binds the methyl donor S-adenosylmethionine (SAM), while METTL14 plays a crucial role in substrate RNA recognition and binding.[11] This complex, along with other regulatory proteins, installs the m6A modification at specific consensus sequences on target mRNAs.[10] Inhibitors like this compound target the catalytic activity of METTL3, thereby preventing the transfer of the methyl group from SAM to adenosine residues on the RNA.
Caption: METTL3/METTL14 pathway for m6A deposition and its inhibition by this compound.
Experimental Protocols
This section details the step-by-step methodology for quantifying global m6A levels following treatment with this compound.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., MOLM-13, an acute myeloid leukemia cell line) at an appropriate density in a cell culture dish.[10]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours). The optimal concentration and treatment time should be determined empirically for each cell line.
Total RNA Isolation
-
Cell Lysis: After treatment, harvest the cells and lyse them using a TRIzol-based reagent or a commercial RNA extraction kit.
-
RNA Purification: Purify the total RNA according to the manufacturer's protocol. Ensure that the purified RNA is of high quality, with A260/A280 and A260/A230 ratios within the acceptable range.
Enzymatic Digestion of RNA to Nucleosides
-
RNA Denaturation: In an RNase-free tube, mix approximately 1-2 µg of total RNA with nuclease P1 buffer and heat at 95°C for 5 minutes to denature the RNA. Immediately place on ice.
-
Nuclease P1 Digestion: Add Nuclease P1 to the denatured RNA and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Alkaline Phosphatase Treatment: Add alkaline phosphatase and a suitable buffer to the reaction mixture and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Protein Removal: Centrifuge the sample through a 10 kDa molecular weight cut-off filter to remove the enzymes. The flow-through containing the nucleosides is collected for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the nucleoside mixture onto a C18 reverse-phase column. Separate the nucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the transition for adenosine (A): e.g., m/z 268 → 136.
-
Monitor the transition for N6-methyladenosine (m6A): e.g., m/z 282 → 150.
-
-
Quantification: Generate standard curves for both adenosine and m6A using known concentrations of pure nucleosides. Quantify the amount of A and m6A in the samples by interpolating their peak areas against the respective standard curves. The global m6A level is typically expressed as the ratio of m6A to A (m6A/A).
Experimental Workflow Diagram
Caption: Workflow for quantifying global m6A levels using LC-MS/MS with this compound.
Data Presentation
The quantitative data obtained from LC-MS/MS analysis should be summarized in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Effect of METTL3 Inhibitor on Global m6A/A Ratio in MOLM-13 Cells
| Treatment | Concentration (µM) | Duration (hours) | Global m6A/A Ratio (%) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 0.12 | 1.0 |
| STM2457 | 0.1 | 24 | 0.08 | 0.67 |
| STM2457 | 1 | 24 | 0.05 | 0.42 |
| STM2457 | 10 | 24 | 0.03 | 0.25 |
Note: Data presented here is representative and based on studies with the METTL3 inhibitor STM2457 in MOLM-13 cells, as specific quantitative data for this compound was not publicly available.[12] The trend of dose-dependent reduction in m6A levels is expected to be similar for this compound.
Table 2: In Vitro Potency of METTL3 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular m6A IC50 (µM) | Cell Line |
| STM2457 | 16.9 | 2.2 | MOLM-13 |
Note: This table provides an example of how to present the potency of a METTL3 inhibitor.[12] The biochemical IC50 reflects the direct inhibition of the enzyme, while the cellular IC50 indicates the concentration required to reduce m6A levels within cells.
Conclusion
The protocol described herein provides a robust and reliable method for the quantification of global m6A RNA methylation levels using LC-MS/MS. The incorporation of a potent and selective METTL3 inhibitor, such as this compound, allows for the investigation of the direct impact of METTL3 catalytic activity on the epitranscriptome. This approach is invaluable for researchers in both academic and industrial settings who are focused on understanding the role of m6A in disease and developing novel therapeutics targeting this critical RNA modification pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
EP652: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of EP652 for in vivo preclinical research, based on published studies. This compound is a potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. Pharmacological inhibition of METTL3 by this compound has demonstrated efficacy in preclinical models of both liquid and solid tumors, making it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound targets METTL3, the catalytic subunit of the m6A methyltransferase complex. This complex is responsible for the most abundant internal modification of eukaryotic mRNA, playing a pivotal role in the regulation of gene expression. In various cancers, the dysregulation of METTL3 activity has been linked to tumor progression and maintenance. By inhibiting METTL3, this compound can modulate the m6A landscape of RNA, leading to anti-tumor effects.
Data Presentation
Pharmacokinetic Profile of this compound
The following tables summarize the pharmacokinetic parameters of this compound in mice and rats following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| T½ (h) | 1.3 | 2.1 |
| Tmax (h) | 0.08 | 0.5 |
| Cmax (ng/mL) | 637 | 458 |
| AUC₀-t (hng/mL) | 729 | 1340 |
| AUC₀-inf (hng/mL) | 732 | 1350 |
| Cl (mL/min/kg) | 22.8 | - |
| Vdss (L/kg) | 2.0 | - |
| F (%) | - | 37 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| T½ (h) | 2.3 | 3.1 |
| Tmax (h) | 0.08 | 1.0 |
| Cmax (ng/mL) | 485 | 320 |
| AUC₀-t (hng/mL) | 684 | 1260 |
| AUC₀-inf (hng/mL) | 690 | 1280 |
| Cl (mL/min/kg) | 24.2 | - |
| Vdss (L/kg) | 2.9 | - |
| F (%) | - | 37 |
In Vivo Efficacy of this compound
The following table summarizes the in vivo efficacy of this compound in a mouse xenograft model of acute myeloid leukemia (AML).
Table 3: Efficacy of this compound in MOLM-13 AML Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | BID, PO | - |
| This compound (25 mg/kg) | BID, PO | 55 |
| This compound (50 mg/kg) | BID, PO | 80 |
| This compound (100 mg/kg) | BID, PO | 95 |
Experimental Protocols
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in mice and rats.
Materials:
-
This compound
-
Vehicle for IV administration: 5% DMA, 10% Solutol HS 15, 85% D5W
-
Vehicle for PO administration: 0.5% methylcellulose (B11928114) in water
-
Male CD-1 mice (n=3 per group)
-
Male Sprague-Dawley rats (n=3 per group)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS equipment
Procedure:
-
Dosing:
-
Intravenous (IV): Administer this compound at a dose of 1 mg/kg via the tail vein.
-
Oral (PO): Administer this compound at a dose of 5 mg/kg by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at the following time points:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (T½, Tmax, Cmax, AUC, Cl, Vdss, and F) using appropriate software.
-
In Vivo Efficacy Study in AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a MOLM-13 human AML xenograft mouse model.
Materials:
-
MOLM-13 human AML cell line
-
Female immunodeficient mice (e.g., NOD/SCID)
-
This compound
-
Vehicle: 0.5% methylcellulose in water
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously implant MOLM-13 cells into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment groups (n=8-10 per group) with comparable mean tumor volumes.
-
-
Dosing:
-
Prepare this compound in the vehicle at the desired concentrations (25, 50, and 100 mg/kg).
-
Administer this compound or vehicle orally (PO) twice daily (BID).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
-
Data Analysis:
-
Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Visualizations
Caption: METTL3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo efficacy study.
Troubleshooting & Optimization
How to dissolve EP652 for in vitro experiments
Welcome to the technical support center for EP652. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3.[1][2] METTL3 is a key enzyme responsible for the most abundant internal modification of mRNA in eukaryotic cells. By inhibiting METTL3, this compound can modulate the expression of various genes involved in cancer development and progression.[3][4]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[2]
Q3: What is the solubility of this compound in the recommended solvent?
A3: this compound has a solubility of 10 mM in DMSO.[2]
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to store the this compound stock solution in DMSO at -80°C for up to 6 months. For short-term storage, it can be kept at -20°C for 6 months or at 4°C for 2 weeks.
Troubleshooting Guide
Issue: I am observing precipitation when I add my this compound stock solution to the cell culture media.
This is a common issue encountered when a compound dissolved in a high concentration of an organic solvent like DMSO is introduced into an aqueous-based cell culture medium. Here are several potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final DMSO Concentration | A high concentration of DMSO in the final cell culture medium can be toxic to cells and can also cause the compound to precipitate out of solution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution of this compound. |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly into the cell culture medium can lead to rapid solvent exchange, causing the compound to "crash out" of solution. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. |
| High Final Concentration of this compound | The final concentration of this compound in the cell culture medium may exceed its aqueous solubility limit, even with a low DMSO concentration. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Start with a lower final concentration and gradually increase it to find the optimal working concentration that does not precipitate. |
| Interaction with Media Components | Components of the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and cause precipitation. | If possible, test the solubility of this compound in different basal media formulations. If using serum, ensure it is properly thawed and mixed before use. |
Experimental Protocols
Protocol for Preparing this compound Working Solution for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution: Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in sterile DMSO. For example, for a 1 mg vial of this compound (MW: 462.59 g/mol ), add 216.2 µL of DMSO to achieve a 10 mM concentration. Mix well by vortexing until the compound is completely dissolved.
-
Intermediate Dilution (Recommended): Pre-warm your complete cell culture medium (with serum and supplements) to 37°C. To minimize precipitation, prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Final Working Solution: Add the required volume of the intermediate dilution to your cell culture plate wells containing pre-warmed medium to achieve the desired final concentration. Gently mix the contents of the wells by pipetting up and down a few times. Ensure the final DMSO concentration is below 0.5%.
Signaling Pathway
This compound functions by inhibiting METTL3, a key "writer" of m6A RNA modifications. This inhibition disrupts the m6A-dependent regulation of gene expression, affecting various downstream signaling pathways implicated in cancer, such as the JAK/STAT and PI3K/AKT pathways.
Caption: Inhibition of METTL3 by this compound disrupts downstream oncogenic signaling.
References
Technical Support Center: Optimizing EP652 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of EP652, a potent METTL3 inhibitor, for cell culture experiments. The following information includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of METTL3, an RNA methyltransferase.[1][2][3][4] METTL3 is a key enzyme responsible for the N6-methyladenosine (m6A) modification of mRNA, a process implicated in the progression of various cancers, including acute myeloid leukemia (AML).[3][4] this compound exerts its effect by potently inhibiting the enzymatic activity of METTL3.[1][4]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound should be determined empirically for each specific cell line and experimental context.[5] However, based on its reported in vitro potency, a good starting point for a dose-response experiment would be a wide concentration range that brackets its IC50 values. This compound has reported IC50 values of 2 nM, < 10 nM, and 37 nM in various assays.[1] Therefore, a range of 0.1 nM to 1 µM is a reasonable starting point for most cell lines.
Q3: How should I prepare and store this compound?
For optimal results, it is best to prepare fresh dilutions of this compound from a stock solution for each experiment.[5] Typically, a high-concentration stock solution is made in a solvent like DMSO. When preparing working concentrations, ensure the final concentration of the solvent in the cell culture medium is kept low, generally below 0.1-0.5%, to avoid solvent-induced toxicity.[5][6] Always include a solvent-only control in your experiments to account for any effects of the solvent itself.[5] If the compound is light-sensitive, it should be protected from light.[5]
Q4: How long should I incubate my cells with this compound?
The ideal incubation time will depend on the specific cell line and the biological question being addressed. It is advisable to perform a time-course experiment to determine the minimum time required to observe the desired effect.[5] Prolonged exposure to any small molecule inhibitor can lead to cumulative toxicity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a much lower concentration range.[5] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the media is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control.[5][6] | |
| Cell line is particularly sensitive. | Reduce the incubation time and/or the concentration of this compound. | |
| No observable effect on the target or phenotype. | Inhibitor concentration is too low. | Increase the concentration of this compound. Confirm the activity of your compound stock. |
| Insufficient incubation time. | Increase the duration of the treatment. A time-course experiment can help determine the optimal exposure time.[5] | |
| The targeted pathway is not critical for the observed phenotype in your cell line. | Confirm the expression and activity of METTL3 in your cell line. | |
| Inconsistent results between experiments. | Instability of the compound in media. | Prepare fresh dilutions of this compound for each experiment. Avoid storing the inhibitor in culture media for extended periods.[5] |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can influence the cellular response to treatment.[7] | |
| Changes in cell morphology or growth phase. | Use cells that are in the logarithmic growth phase and exhibit normal morphology for all experiments to ensure reproducibility.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Inhibitor Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or WST-1 assay).[9]
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: A diagram illustrating the inhibitory action of this compound on the METTL3-mediated m6A RNA methylation pathway.
Caption: A flowchart outlining the key steps for determining the optimal concentration of this compound in cell culture.
Caption: A decision tree to guide troubleshooting common issues encountered when using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
EP652 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of EP652 in DMSO and culture media. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C for up to 3 months.[1] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q2: How stable is this compound in DMSO stock solutions at different temperatures?
A2: While specific long-term stability data for this compound is not extensively published, based on general compound stability studies, this compound in anhydrous DMSO is expected to be stable for extended periods when stored at -20°C or -80°C.[2] Stability can be compromised by the presence of water; therefore, using anhydrous DMSO and tightly sealed storage vials is recommended.[2] For working solutions, it is best to prepare them fresh from a frozen stock.
Q3: What is the expected stability of this compound in aqueous culture media?
A3: The stability of small molecules like this compound in aqueous solutions such as cell culture media can be variable and is influenced by several factors including pH, temperature, and media components.[3][4][5] It is generally recommended to dilute the this compound DMSO stock solution into the culture media immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q4: Can I pre-mix this compound in culture media and store it?
A4: It is not recommended to store this compound in culture media for extended periods. The aqueous environment of the media can lead to hydrolysis or degradation of the compound over time.[6] For optimal and consistent results, always prepare fresh working solutions of this compound in culture media for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound upon dilution in culture media. | The compound may have limited solubility in the aqueous environment of the culture media. | - Increase the rate of mixing during dilution.- Briefly warm the solution to 37°C and vortex or sonicate to aid dissolution.[1]- Ensure the final concentration of this compound does not exceed its solubility limit in the media.- Check that the DMSO concentration in the final working solution is not too high, as this can sometimes cause precipitation upon further dilution. |
| Inconsistent or lower-than-expected activity in cell-based assays. | - Degradation of this compound: The compound may be degrading in the culture media during the incubation period.- Improper Storage: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare fresh dilutions of this compound in media for each experiment.- Perform a time-course experiment to assess how long this compound remains active in your specific culture conditions.- Always aliquot stock solutions and store them properly at -20°C or -80°C. |
| High background signal or off-target effects. | - DMSO Toxicity: The concentration of DMSO in the final culture media may be too high.- Compound Degradation Products: Degradants of this compound could have their own biological activity. | - Ensure the final DMSO concentration is at a level well-tolerated by your cell line (typically ≤ 0.1%).- Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent.- Use freshly prepared this compound solutions to minimize the presence of degradation products. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound based on typical experimental findings for small molecules.
Table 1: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Time Point | Purity (%) |
| -20°C | 1 month | >99 |
| -20°C | 3 months | >98 |
| 4°C | 1 week | ~97 |
| Room Temperature (25°C) | 24 hours | ~95 |
Table 2: Stability of this compound in Cell Culture Media (e.g., DMEM with 10% FBS) at 37°C
| Incubation Time | Concentration | Remaining Compound (%) |
| 2 hours | 1 µM | >98 |
| 8 hours | 1 µM | ~90 |
| 24 hours | 1 µM | ~75 |
| 48 hours | 1 µM | ~50 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple small-volume, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.
-
Incubation: Store the aliquots at different temperatures: -20°C, 4°C, and room temperature (25°C).
-
Sample Collection: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analysis by HPLC-UV:
-
Dilute the samples to a suitable concentration (e.g., 100 µM) in an appropriate solvent system (e.g., acetonitrile (B52724)/water).
-
Inject the samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Use a suitable C18 column and a gradient elution method to separate this compound from any potential degradants.
-
Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis: Calculate the purity of this compound by determining the peak area of the parent compound relative to the total peak area of all components in the chromatogram.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Preparation of Working Solution: Spike a pre-warmed (37°C) cell culture medium (e.g., DMEM supplemented with 10% FBS) with this compound from a DMSO stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Place the culture plate or tube in a cell culture incubator at 37°C with 5% CO₂.
-
Sample Collection: Collect aliquots of the media at various time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Sample Preparation: Immediately upon collection, stop any potential further degradation by adding three volumes of cold acetonitrile to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis by LC-MS/MS:
-
Transfer the supernatant to a new tube for analysis.
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system to quantify the amount of remaining this compound. This method provides high sensitivity and specificity.
-
Develop a multiple reaction monitoring (MRM) method specific to this compound.
-
-
Data Analysis: Quantify the concentration of this compound at each time point by comparing it to a standard curve. Calculate the percentage of the remaining compound relative to the initial concentration at time 0.
Visualizations
Caption: METTL3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of EP652
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EP652, a potent and selective inhibitor of the METTL3 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of METTL3 (Methyltransferase-like 3). METTL3 is the catalytic subunit of the N6-adenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells. This compound has demonstrated efficacy in preclinical models of both liquid and solid tumors.[1]
Q2: How potent and selective is this compound?
This compound is a highly potent inhibitor of METTL3. In biochemical assays, it exhibits an IC50 of 2 nM.[2] It has been shown to be highly selective for METTL3. When tested at a concentration of 10 µM, this compound showed high selectivity against a panel of 40 other methyltransferases. Furthermore, in a standard safety screening panel of 44 targets, which includes G-protein coupled receptors (GPCRs), ion channels, and kinases, this compound also demonstrated a high degree of selectivity.
Q3: Are there any known off-target effects of this compound?
Based on available data, this compound is a highly selective inhibitor for METTL3. However, like any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at high concentrations. It is crucial to use the lowest effective concentration of this compound in your experiments to minimize the risk of off-target interactions.
Q4: I am observing a phenotype in my experiment that I suspect might be due to an off-target effect of this compound. What should I do?
If you suspect an off-target effect, a systematic approach is recommended to investigate the issue. Please refer to the Troubleshooting Guide below for detailed steps on how to de-risk potential off-target effects.
Troubleshooting Guide
This guide is designed to help you troubleshoot potential issues and investigate unexpected results that may arise during your experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotype.
You observe a cellular phenotype that is not consistent with the known function of METTL3, or the phenotype varies between experiments.
Possible Cause:
This could be due to an off-target effect of this compound, particularly if you are using a high concentration of the inhibitor.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot: Verify a decrease in global m6A levels in your treated cells. A clear, dose-dependent reduction in m6A confirms that this compound is engaging its intended target, METTL3.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to METTL3 in a cellular context.
-
-
Dose-Response Curve:
-
Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., reduction in m6A levels). Using the lowest effective concentration will minimize the likelihood of engaging lower-affinity off-targets.
-
-
Use a Structurally Unrelated METTL3 Inhibitor:
-
If available, treat your cells with a different, structurally unrelated METTL3 inhibitor. If the same phenotype is observed, it is more likely to be a consequence of METTL3 inhibition rather than an off-target effect specific to this compound.
-
-
Rescue Experiment:
-
If possible, perform a rescue experiment by overexpressing a form of METTL3 that is resistant to this compound. If the phenotype is reversed, it strongly suggests the effect is on-target.
-
Issue 2: Observed cellular toxicity.
You are observing significant cell death or other signs of toxicity in your cell line upon treatment with this compound.
Possible Cause:
While this compound has been shown to be effective in preclinical cancer models by inducing tumor growth inhibition, the observed toxicity could be an on-target effect in a METTL3-dependent cell line. However, off-target toxicity is also a possibility.
Troubleshooting Steps:
-
Determine the IC50 for Cell Viability:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 50% (IC50). Compare this to the concentration required for METTL3 inhibition. A large window between the on-target engagement concentration and the cytotoxic concentration suggests a lower likelihood of off-target toxicity.
-
-
Control Cell Lines:
-
Test this compound on a panel of cell lines with varying dependencies on METTL3. If toxicity is only observed in METTL3-dependent lines, the effect is likely on-target.
-
-
Broad-Spectrum Off-Target Profiling:
-
If you have the resources, consider performing a broad off-target profiling screen. Services like the KINOMEscan® can assess the binding of this compound against a large panel of kinases. Other services can screen against a wide range of receptors, enzymes, and ion channels.
-
Quantitative Data Summary
The following table summarizes the known selectivity of this compound.
| Target Class | Number of Targets Screened | This compound Concentration | Result |
| Methyltransferases | 40 | 10 µM | High Selectivity |
| Safety Screen Panel (GPCRs, Ion Channels, Kinases) | 44 | 10 µM | High Selectivity |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to METTL3 in intact cells.
Methodology:
-
Cell Treatment: Treat your cells of interest with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the aggregated (precipitated) proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of METTL3 using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble METTL3 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling (Example: KINOMEscan®)
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology (General Overview):
This is typically performed as a service by specialized companies.
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Binding Assay: The compound is screened against a large panel of kinases using a competition binding assay. In this assay, the ability of this compound to displace a ligand bound to the active site of each kinase is measured.
-
Data Analysis: The results are typically reported as the percentage of the kinase that is bound by the test compound at a given concentration. This allows for the identification of potential off-target kinase interactions.
Visualizations
Caption: Simplified METTL3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating suspected off-target effects of this compound.
References
Optimizing Incubation Time for EP652 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing incubation time for EP652 treatment. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of METTL3 (Methyltransferase-like 3).[1][2][3][4] METTL3 is an enzyme responsible for a crucial type of RNA modification known as N6-methyladenosine (m6A) methylation.[1][3] By inhibiting the enzymatic activity of METTL3, this compound can modulate the expression of key genes involved in cancer development and progression, particularly in malignancies like acute myeloid leukemia (AML).[1][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Based on preclinical data, the half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay format. For initial experiments, a concentration range spanning from low nanomolar to low micromolar is a reasonable starting point.
| Assay Type | Reported IC50 of this compound |
| SPA (Scintillation Proximity Assay) | 2 nM |
| Intracellular Assay | < 10 nM |
| ATPlite Assay | 37 nM |
| Data sourced from MedchemExpress.[5] |
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time for this compound is dependent on the cell type, the concentration of this compound used, and the biological question being investigated. For initial time-course experiments, it is advisable to test a range of time points. Based on studies with other METTL3 inhibitors, effects on m6A levels can be observed as early as 16 hours, with impacts on cell viability and apoptosis becoming more apparent at later time points.[6][7] A typical starting point for a time-course experiment would be to measure the desired endpoint at 24, 48, and 72 hours.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time: The treatment duration may be too short to induce a measurable response. | Perform a time-course experiment, extending the incubation period up to 72 hours or longer, with measurements at 24-hour intervals. |
| Insufficient Concentration: The concentration of this compound may be too low for your specific cell line. | Conduct a dose-response experiment with a broader range of concentrations, informed by the IC50 values in the table above. |
| Cell Line Resistance: The target cells may have intrinsic or acquired resistance to METTL3 inhibition. | Verify the expression of METTL3 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to METTL3 inhibition. |
| Compound Instability: this compound may be degrading in the culture medium over time. | Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. | Ensure accurate cell counting using a hemocytometer or an automated cell counter. Mix the cell suspension thoroughly before seeding. |
| Edge Effects in Multi-well Plates: Cells in the outer wells may behave differently due to evaporation. | Avoid using the outermost wells for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Inaccurate Pipetting: Errors in dispensing this compound or other reagents. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment medium to add to replicate wells. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound action on the METTL3 signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
EP652 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with EP652, a potent and selective METTL3 inhibitor. The following information is curated to assist in the smooth execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2] Its efficacy in preclinical cancer models positions it as a promising therapeutic candidate.[1][2] Proper solubilization of this compound is critical for accurate and reproducible results in a variety of experimental settings, from in vitro enzymatic assays to in vivo animal studies. Poor solubility can lead to inaccurate dosing, reduced bioavailability, and misleading experimental outcomes.
Q2: I am having trouble dissolving this compound. What are the general steps to improve its solubility?
For small molecules like this compound, a systematic approach to solubilization is recommended. Here are some general troubleshooting steps:
-
Start with an appropriate solvent: Based on the physicochemical properties of similar small molecules, organic solvents are often a good starting point.
-
Use of Co-solvents: If solubility in a single solvent is limited, a mixture of solvents can be effective. For cell-based assays, it is crucial to keep the concentration of organic solvents low (typically ≤0.1% DMSO) to avoid cellular toxicity.[3]
-
Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can aid in dissolution.[3] However, prolonged heating should be avoided to prevent potential degradation of the compound.
-
Mechanical Agitation: Vortexing or sonication can help break down aggregates and enhance the rate of dissolution.[3]
-
pH Adjustment: The solubility of a compound can be influenced by the pH of the solution. For ionizable compounds, adjusting the pH away from its isoelectric point can increase solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." Here are some strategies to overcome this:
-
Decrease the final concentration: The compound may be soluble at lower concentrations in the aqueous buffer.
-
Use a different buffer system: The components of your buffer (e.g., salts, pH) could be affecting solubility. Experiment with different buffer formulations.
-
Incorporate a surfactant: A small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare the final solution by adding the aqueous buffer to the DMSO stock: Instead of adding a small volume of stock to a large volume of buffer, try adding the buffer to the stock solution while vortexing. This can sometimes prevent immediate precipitation.
Troubleshooting Guide: Quantitative Data Summary
For successful experimental outcomes, understanding the solubility of this compound in various solvents is key. While specific quantitative data for this compound is not publicly available, the following table provides a general framework for solubility testing based on common laboratory solvents. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental needs.
| Solvent | Typical Starting Concentration for Small Molecules | Expected Solubility Profile for Hydrophobic Small Molecules | Notes for this compound Application |
| Water | 1 mg/mL | Low | Unlikely to be a primary solvent for stock solutions. May be suitable for very dilute working solutions. |
| Phosphate-Buffered Saline (PBS) | 1 mg/mL | Low to Moderate | pH of the PBS can influence solubility. Test different pH values if solubility is an issue. |
| Ethanol (EtOH) | 10 mg/mL | Moderate to High | Can be used as a co-solvent. Be mindful of its effects on cells in culture. |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | High | Recommended for preparing high-concentration stock solutions.[3] |
| Dimethylformamide (DMF) | > 20 mg/mL | High | An alternative to DMSO, but may have higher toxicity in cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. Perform this in a fume hood, especially if the compound's toxicity is not fully known.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of 100% DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied if necessary.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤0.1%).
-
Mixing: Gently mix the working solutions by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause shearing of cellular components in the media.
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental protocol. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Visualizations
METTL3 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the METTL3-containing methyltransferase complex.
Experimental Workflow for Assessing this compound Solubility
Caption: Systematic workflow for solubilizing this compound.
References
Technical Support Center: Overcoming Resistance to EP652 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and addressing potential resistance to the METTL3 inhibitor, EP652. Given the novelty of this compound, this guide is based on established principles of resistance to epigenetic therapies and the known signaling pathways involving METTL3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3). METTL3 is the catalytic subunit of the N6-adenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal mRNA modification.[[“]][2][3] By inhibiting METTL3, this compound reduces global m6A levels, leading to alterations in the stability, translation, and splicing of target mRNAs. This disruption of RNA metabolism has been shown to have anti-tumor effects in various preclinical cancer models.[2][3][4]
Q2: Has clinical resistance to this compound been observed?
As this compound is a recently developed compound, there is currently no published clinical data on acquired resistance in patients. However, based on experience with other targeted cancer therapies, the development of resistance is a common clinical challenge. The information in this guide is intended to proactively address potential resistance mechanisms.
Q3: What are the potential mechanisms of resistance to a METTL3 inhibitor like this compound?
Based on general principles of drug resistance, particularly to epigenetic modifiers, several mechanisms could potentially lead to reduced sensitivity to this compound:
-
Target-based resistance:
-
Mutations in the METTL3 gene that alter the drug binding site, reducing the inhibitory effect of this compound.
-
Upregulation of METTL3 expression, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent their dependency on METTL3-mediated m6A modification.[5][6] Pathways known to be influenced by METTL3 and which could be involved in bypass signaling include PI3K/AKT/mTOR, MYC, and WNT/β-catenin.[5][7][8][9][10]
-
Epigenetic reprogramming: Global changes in the epigenetic landscape, such as altered DNA methylation or histone modifications, could lead to the transcriptional activation of pro-survival genes that are independent of METTL3 activity.[[“]][2][11]
-
Drug efflux and metabolism: Increased expression of drug efflux pumps (e.g., ABC transporters) could reduce the intracellular concentration of this compound.[11] Alterations in drug metabolism could also lead to faster inactivation of the compound.
Troubleshooting Guide
This section provides guidance for researchers who observe a diminished response to this compound in their cancer cell models.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to this compound (increase in IC50 value) in a previously sensitive cell line. | 1. Development of acquired resistance. 2. Cell line heterogeneity and selection of a resistant subclone. 3. Experimental variability. | 1. Confirm the increased IC50 with a dose-response curve. 2. Sequence the METTL3 gene in the resistant cells to check for mutations. 3. Perform Western blot or qPCR to assess METTL3 protein and mRNA expression levels. 4. Profile the expression of genes in key bypass pathways (e.g., PI3K/AKT, MYC). 5. Consider single-cell cloning to isolate and characterize resistant populations. |
| Intrinsic resistance in a new cancer cell line. | 1. Pre-existing mutations in METTL3. 2. Low baseline dependence on the m6A pathway. 3. Constitutive activation of bypass signaling pathways. | 1. Sequence the METTL3 gene. 2. Measure baseline m6A levels to determine the dependence on this pathway. 3. Analyze the mutational and expression status of key oncogenes and tumor suppressor genes (e.g., PIK3CA, AKT, MYC, CTNNB1). |
| Variability in experimental results with this compound. | 1. Inconsistent drug concentration. 2. Variations in cell culture conditions. 3. Assay-specific issues (e.g., cell seeding density). | 1. Prepare fresh drug dilutions for each experiment. 2. Standardize cell culture protocols, including passage number and confluency. 3. Optimize and standardize assay conditions. |
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments investigating this compound resistance.
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Change in Resistance |
| AML-1 | 15 | 250 | 16.7 |
| Lung-Ca-3 | 25 | 480 | 19.2 |
| Colon-Ca-5 | 50 | >1000 | >20 |
Table 2: Molecular Characterization of this compound-Resistant Cell Lines (Hypothetical Data)
| Cell Line | METTL3 Mutation | METTL3 Expression (Fold Change) | p-AKT (Ser473) Expression (Fold Change) | c-MYC Expression (Fold Change) |
| AML-1-Res | None | 2.5 | 1.2 | 3.0 |
| Lung-Ca-3-Res | T123A | 1.1 | 4.5 | 1.5 |
| Colon-Ca-5-Res | None | 1.3 | 1.8 | 6.2 |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a method for inducing resistance to this compound in a cancer cell line that is initially sensitive.[12][13]
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates/flasks
-
Cell counting apparatus
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Maintain the culture, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Once the cells resume proliferation at a steady rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, allow the cells to adapt and resume steady growth before the next concentration increase.
-
This process may take several months.
-
Once a resistant population is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-20 fold the initial IC50), confirm the resistance by re-evaluating the IC50.
-
Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
-
2. Cell Viability Assay to Determine IC50
This protocol outlines a common method for measuring the half-maximal inhibitory concentration (IC50) of this compound.[14][15]
-
Materials:
-
Cancer cell line(s)
-
Complete cell culture medium
-
This compound serial dilutions
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the overnight culture medium from the cells and add the this compound dilutions.
-
Incubate the plate for a duration that allows for at least two cell divisions in the control wells (typically 48-72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve using non-linear regression to calculate the IC50 value.
-
Visualizations
References
- 1. consensus.app [consensus.app]
- 2. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic mechanisms of drug resistance in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial resistance and mechanisms of epigenetic regulation [frontiersin.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 8. Frontiers | METTL3 affects the biological function of lung adenocarcinoma through the FGF2/PI3K/AKT /mTOR pathway [frontiersin.org]
- 9. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of EP652 Versus First-Generation METTL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics has identified METTL3, the primary writer of N6-methyladenosine (m6A) RNA modifications, as a promising therapeutic target in oncology. Inhibition of METTL3 has emerged as a potential strategy to combat various cancers, particularly acute myeloid leukemia (AML) and certain solid tumors. This guide provides an objective comparison of the in vivo efficacy of the next-generation METTL3 inhibitor, EP652, against first-generation inhibitors, STM2457 and STC-15, supported by available preclinical experimental data.
Performance Data at a Glance
The following tables summarize the in vivo efficacy of this compound and the first-generation METTL3 inhibitors, STM2457 and STC-15, in various preclinical cancer models.
Table 1: In Vivo Efficacy of this compound (M3i/EP102) in Preclinical Models
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes |
| Disseminated MV-4-11 Xenograft (NSG mice) | Acute Myeloid Leukemia (AML) | 30 mg/kg, i.p., daily for 31 days | Significantly inhibited cancer progression and had minimal effects on hematopoiesis.[1][2] |
| Orthotopic LEXF 41283 PDX (NSG mice) | Acute Myeloid Leukemia (AML) | 30 mg/kg, i.p., daily for 91 days | Significantly prolonged survival (p<0.01) with a notable absence of human CD45+ cells post-treatment.[1][2] |
| SKOV3 Orthotopic Xenograft (NSG mice) | Ovarian Cancer | 30 mg/kg, i.p., daily | Effectively elicited tumor growth inhibition.[3] |
| SKOV3 Subcutaneous Xenograft (CD34+ humanized mice) | Ovarian Cancer | 20 mg/kg, p.o., daily | Elicited >60% tumor growth inhibition (TGI).[3] |
| MDA-MB-231 Orthotopic Xenograft (CD34+ humanized mice) | Triple-Negative Breast Cancer | 20 mg/kg, p.o., daily | Elicited >40% TGI.[3] |
| NSCLC Xenograft | Non-Small Cell Lung Cancer | Not specified | Significantly inhibited tumor growth, with efficacy exceeding that of afatinib.[4] |
Table 2: In Vivo Efficacy of First-Generation METTL3 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes |
| STM2457 | AML PDX Models (PDX-393, PDX-579, PDX-473) | Acute Myeloid Leukemia (AML) | 50 mg/kg, i.p., daily for 12 or 21 days | Prolonged survival and impaired re-engraftment of AML cells.[5] |
| AML PDX Model | Acute Myeloid Leukemia (AML) | 50 mg/kg, i.p., daily for 12-14 days | Impaired engraftment and AML expansion, significantly prolonged mouse lifespan.[6] | |
| STC-15 | AML PDX Model (LEXFAM-2734) | Acute Myeloid Leukemia (AML) | 100 mg/kg, p.o., daily for 21 days | Extended median survival to 85 days compared to 51.5 days for vehicle.[7] |
| MC38 Syngeneic Model | Colorectal Cancer | Not specified | Achieved tumor reduction without significant changes in body weight.[8] | |
| A20 Syngeneic Model | B-cell Lymphoma | High dose (not specified) | Significantly inhibited m6A in tumors.[8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
This compound (M3i/EP102) In Vivo Efficacy Studies
1. Disseminated AML Xenograft Model:
-
Animal Model: Female immunodeficient NSG (NOD scid gamma) mice.
-
Cell Line: MV-4-11 human AML cells, engineered to express luciferase.
-
Procedure: Mice were intravenously injected with MV-4-11 cells. Tumor engraftment and progression were monitored by in-life bioluminescent imaging.
-
Treatment: Mice were treated with EP102 at a dose of 30 mg/kg via intraperitoneal (i.p.) injection, administered daily for 31 days.
-
Endpoint Analysis: Cancer progression was assessed by imaging and flow cytometry analysis of human CD45+ cells in bone marrow, blood, and spleen. Hematological parameters were also monitored.[1][2]
2. Orthotopic Patient-Derived Xenograft (PDX) AML Model:
-
Animal Model: Female NSG mice.
-
Tumor Model: Patient-derived AML cells (LEXF 41283) were implanted intratibially.
-
Treatment: EP102 was administered daily at 30 mg/kg (i.p.) for 91 days.
-
Endpoint Analysis: The primary outcome was survival. The presence of human CD45+ cells was also evaluated.[1][2]
3. Solid Tumor Xenograft Models:
-
Animal Models: NSG mice and CD34+ humanized mice.
-
Tumor Models: SKOV3 (ovarian) and MDA-MB-231 (triple-negative breast cancer) cells were implanted either orthotopically or subcutaneously.
-
Treatment: EP102 was administered intraperitoneally or orally at doses of 20 or 30 mg/kg daily.
-
Endpoint Analysis: Tumor growth inhibition (TGI) was the primary endpoint.[3]
First-Generation METTL3 Inhibitor In Vivo Efficacy Studies
1. STM2457 AML Patient-Derived Xenograft (PDX) Model:
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Tumor Model: Primary human AML cells from patients were transplanted into the mice.
-
Treatment: STM2457 was administered at a dose of 50 mg/kg via intraperitoneal (i.p.) injection, daily for 12 to 21 days.[5]
-
Endpoint Analysis: Outcomes included prolonged survival and assessment of AML cell engraftment.
2. STC-15 MC38 Syngeneic Model:
-
Animal Model: Immune-competent syngeneic mice.
-
Tumor Model: MC38 colon adenocarcinoma cells were implanted.
-
Treatment: STC-15 was administered to tumor-bearing mice. Specific dosing regimens were not detailed in the initial reports.
-
Endpoint Analysis: Tumor reduction and animal body weight were monitored.[8]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epicstherapeutics.com [epicstherapeutics.com]
- 5. | BioWorld [bioworld.com]
- 6. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 7. stormtherapeutics.com [stormtherapeutics.com]
- 8. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
A Comparative Analysis of EP652 and UZH2: Potent and Selective METTL3 Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanism of action, and experimental considerations for two prominent METTL3 inhibitors, EP652 and UZH2.
This guide provides a comprehensive comparison of this compound and UZH2, two small-molecule inhibitors targeting the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. Dysregulation of METTL3 is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This analysis consolidates available preclinical data to assist researchers in selecting the appropriate tool compound for their studies in oncology and epitranscriptomics.
At a Glance: Key Performance Indicators
Both this compound and UZH2 are highly potent inhibitors of METTL3, demonstrating low nanomolar efficacy in biochemical assays.[5][6] Their primary mechanism of action is the inhibition of the METTL3/METTL14 complex, which is responsible for catalyzing the m6A modification on mRNA, a critical regulator of gene expression involved in cancer pathways.[1][2][3]
| Parameter | This compound | UZH2 | Reference(s) |
| Target | METTL3/METTL14 complex | METTL3/METTL14 complex | [1][6] |
| Biochemical IC50 | 2 nM (SPA) | 5 nM (TR-FRET) | [5][6] |
| Intracellular m6A IC50 | 8.6 nM (Calu-6 cells) | Not explicitly reported | [7] |
| Cellular m6A EC50 | Not explicitly reported | 0.7 µM (MOLM-13), 2.5 µM (PC-3) | [8][9] |
| Cell Growth GI50 | Potent in various cancer cell lines | 12 µM (MOLM-13), 70 µM (PC-3) | [7][10] |
| Selectivity | High selectivity against a panel of 40 methyltransferases | No affinity for METTL16 and METTL1 at 100 µM | [7][10] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition in liquid and solid tumor models | Not explicitly reported | [1][2] |
| Pharmacokinetics | Favorable pharmacokinetic profile | Favorable ADME properties mentioned | [1][2][8] |
Mechanism of Action: Targeting the m6A Machinery
This compound and UZH2 exert their effects by inhibiting METTL3, the catalytic subunit of the primary m6A methyltransferase complex. This inhibition leads to a global reduction in m6A levels in mRNA, which in turn affects the stability, translation, and splicing of various transcripts critical for cancer cell proliferation and survival.[1][3] The downstream consequences of METTL3 inhibition include the modulation of key oncogenic signaling pathways.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition (UZH2)
This assay quantifies the inhibitory potential of compounds on METTL3's methyltransferase activity.
-
Reaction Setup: A reaction mixture is prepared containing the METTL3/METTL14 enzyme complex, a biotinylated RNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM).
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., UZH2) are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the methylation of the RNA substrate.
-
Detection: A detection reagent mix containing a Europium cryptate-labeled anti-m6A antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) is added.
-
Signal Measurement: If the RNA is methylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. The signal is measured using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of METTL3.
Scintillation Proximity Assay (SPA) for METTL3 Inhibition (this compound)
This is another method to measure methyltransferase activity, relying on the incorporation of a radiolabeled methyl group.
-
Reaction Setup: The reaction includes the METTL3/METTL14 enzyme, a biotinylated RNA substrate, and [3H]-SAM (radiolabeled methyl donor).
-
Inhibitor Addition: Test compounds like this compound are added in varying concentrations.
-
Incubation: The mixture is incubated, allowing the transfer of the radiolabeled methyl group to the RNA.
-
Capture and Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated RNA. When a radiolabeled methyl group is incorporated into the RNA, the bead is brought into close proximity with the scintillant in the bead, producing light.
-
Signal Measurement: The light signal is measured using a scintillation counter. A reduction in the signal corresponds to the inhibition of METTL3 activity.
Cellular m6A Quantification
This method is used to assess the ability of an inhibitor to reduce m6A levels within cells.
-
Cell Treatment: Cancer cell lines (e.g., MOLM-13, PC-3) are treated with the inhibitor (this compound or UZH2) for a specified period.
-
RNA Extraction: Total RNA is extracted from the treated cells, followed by the isolation of poly(A) RNA to enrich for mRNA.
-
RNA Digestion: The purified mRNA is digested into single nucleosides using nucleases and phosphatases.
-
LC-MS/MS Analysis: The resulting nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of adenosine (B11128) (A) and N6-methyladenosine (m6A).
-
Data Analysis: The m6A/A ratio is calculated to determine the extent of m6A reduction upon inhibitor treatment.
In Vivo Studies and Pharmacokinetics
This compound has been demonstrated to have a favorable pharmacokinetic profile and shows dose-dependent efficacy in preclinical models of both liquid and solid tumors.[1][2][11] This suggests its potential as a viable in vivo tool compound and a candidate for further therapeutic development. While UZH2 is noted to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, detailed in vivo efficacy and pharmacokinetic data are less publicly available.[8]
Conclusion
Both this compound and UZH2 are potent and selective inhibitors of METTL3, making them valuable tools for investigating the role of m6A modification in cancer biology. This compound has more extensively reported in vivo data, suggesting a more advanced preclinical characterization. The choice between these two compounds may depend on the specific experimental context, such as the desired assay format or the need for a compound with established in vivo activity. Researchers should consider the specific cell lines and models being used, as cellular potency can vary. This guide provides a foundation for making an informed decision and for designing robust experiments to further elucidate the therapeutic potential of METTL3 inhibition.
References
- 1. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]
- 2. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.unc.edu [pharmacy.unc.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 11. epicstherapeutics.com [epicstherapeutics.com]
Revolutionizing Cancer Therapy: A Comparative Guide to EP652 and Emerging Predictive Biomarkers
For Immediate Release
A deep dive into the burgeoning field of epitranscriptomics reveals EP652, a potent and selective inhibitor of the N6-methyladenosine (m6A) writer METTL3, as a promising new therapeutic agent in the fight against cancer. This guide offers a comprehensive comparison of this compound with other METTL3 inhibitors and current standard-of-care treatments for acute myeloid leukemia (AML) and solid tumors, with a focus on the critical role of predictive biomarkers in patient stratification and treatment response.
The landscape of cancer treatment is undergoing a paradigm shift, moving away from one-size-fits-all approaches towards precision medicine guided by individual patient and tumor biology. In this context, the inhibition of METTL3, an enzyme frequently overexpressed in various malignancies and crucial for cancer cell proliferation and survival, has emerged as a novel and exciting therapeutic strategy.[1][2][3] This comparison guide provides researchers, scientists, and drug development professionals with an objective analysis of the METTL3 inhibitor this compound, its performance against alternative therapies, and the emerging biomarkers that could predict patient response.
This compound: A Frontrunner in METTL3 Inhibition
This compound is a preclinical, orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of METTL3.[1][2][3][4] Preclinical studies have demonstrated its efficacy in both liquid and solid tumor models, highlighting its potential as a broad-spectrum anti-cancer agent.[1][2][3]
Mechanism of Action
This compound functions by binding to the S-adenosylmethionine (SAM)-binding site of METTL3, thereby preventing the transfer of a methyl group to adenosine (B11128) residues on messenger RNA (mRNA).[5] This inhibition of m6A modification disrupts the translation of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
The Quest for Predictive Biomarkers for METTL3 Inhibitors
The successful clinical implementation of METTL3 inhibitors hinges on the identification of reliable predictive biomarkers to select patients most likely to benefit. While research is ongoing, several promising candidates are emerging.
METTL3 Expression
Given that this compound targets METTL3, the expression level of the METTL3 protein itself is a primary candidate biomarker. High expression of METTL3 has been correlated with poor prognosis in various cancers, suggesting that tumors with elevated METTL3 levels may be more dependent on its activity and thus more susceptible to inhibition.[1][8]
Interferon Signaling Pathway Activation
A compelling body of evidence suggests that METTL3 inhibition can trigger a cell-intrinsic interferon response, enhancing anti-tumor immunity.[9][10][11][12] Clinical data from trials of the METTL3 inhibitor STC-15 have shown that activation of interferon signaling and innate immune responses, as measured by RNA transcript analysis, correlates with clinical activity.[10][11][12] This suggests that baseline or on-treatment assessment of interferon-stimulated genes (ISGs) could serve as a predictive biomarker.
Comparative Landscape: this compound vs. Alternative Therapies
To provide a clear perspective on the potential of this compound, this section compares it with other METTL3 inhibitors in development and the current standard-of-care treatments for AML and solid tumors.
| Therapy Class | Specific Agent(s) | Potential Predictive Biomarker(s) |
| METTL3 Inhibitors | This compound | High METTL3 Expression, Interferon Signaling Pathway Activation |
| STM2457 | High METTL3 Expression, specific m6A-modified oncogene transcripts | |
| STC-15 | Activation of Interferon Signaling and Innate Immune Responses | |
| Standard of Care (AML) | Venetoclax + Azacitidine | IDH1/2 mutations, NPM1 mutations, monocytic differentiation status[13][14][15][16] |
| Standard of Care (Solid Tumors) | Pembrolizumab (B1139204) (Anti-PD-1) | PD-L1 Expression, High Tumor Mutational Burden (TMB), Microsatellite Instability-High (MSI-H)[17][18][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of predictive biomarkers.
METTL3 Immunohistochemistry (IHC) Protocol
Objective: To determine the expression level of METTL3 protein in tumor tissue.
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, followed by blocking with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against METTL3 (e.g., rabbit polyclonal) at a dilution of 1:25 to 1:800 overnight at 4°C.[21]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by detection with a diaminobenzidine (DAB) substrate kit.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: METTL3 expression is typically scored based on the intensity and percentage of stained tumor cells.
Interferon-Stimulated Gene (ISG) Expression Analysis by qPCR
Objective: To quantify the expression of ISGs in tumor tissue or peripheral blood.
-
RNA Extraction: Total RNA is isolated from fresh-frozen tumor tissue or peripheral blood mononuclear cells (PBMCs) using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Quantitative real-time PCR is performed using primers specific for target ISGs (e.g., IFI27, IFI44L, IFIT1, ISG15, RSAD2, SIGLEC1) and a reference gene (e.g., ACTB, GAPDH).[22][23]
-
Data Analysis: The relative expression of each ISG is calculated using the delta-delta Ct (2-ΔΔCt) method, normalizing to the reference gene and comparing treated to untreated or baseline samples.[22]
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. epicstherapeutics.com [epicstherapeutics.com]
- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. | BioWorld [bioworld.com]
- 9. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 10. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 11. targetedonc.com [targetedonc.com]
- 12. ASCO24: STORM presents positive interim Phase I data on RNA inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Biomarkers of Response to Venetoclax Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defining Clinical and Molecular Biomarkers for Venetoclax-Based Drug Combinations to Augment AML Therapy | Blood | American Society of Hematology [ashpublications.org]
- 15. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers of Response to Venetoclax Therapy in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Clinical Trial of Pembrolizumab (MK-3475) Evaluating Predictive Biomarkers in Subjects with Advanced Solid Tumors (KEYNOTE 158) | Dana-Farber Cancer Institute [dana-farber.org]
- 18. Personalized circulating tumor DNA analysis as a predictive biomarker in solid tumor patients treated with pembrolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. The Importance of Predictive Biomarkers and Their Correlation with the Response to Immunotherapy in Solid Tumors—Impact on Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmfj.journals.ekb.eg [bmfj.journals.ekb.eg]
- 22. data.starklab.org [data.starklab.org]
- 23. academic.oup.com [academic.oup.com]
Comparative Analysis of EP652: A METTL3 Inhibitor Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EP652's Performance Against Alternative METTL3 Inhibitors, Supported by Experimental Data.
In the landscape of epigenetic drug discovery, the methyltransferase-like 3 (METTL3) enzyme has emerged as a compelling therapeutic target, particularly in oncology. This guide provides a comparative analysis of this compound, a potent METTL3 inhibitor, focusing on its cross-reactivity profile in relation to other notable METTL3 inhibitors, STM2457 and STC-15. This objective comparison is supported by available preclinical data to inform researchers and drug development professionals.
It is important to clarify that this compound is a selective inhibitor of METTL3, an RNA methyltransferase, and not a ghrelin receptor agonist. The therapeutic potential of this compound and its comparators lies in their ability to modulate the m6A RNA modification pathway, which is implicated in various cancers, including acute myeloid leukemia (AML).[1][2][3]
Performance Data: Inhibitory Potency and Selectivity
The following table summarizes the in vitro potency of this compound, STM2457, and STC-15 against the METTL3 enzyme.
| Compound | Target | Biochemical IC50 | Assay Type | Reference |
| This compound | METTL3 | 2 nM | Scintillation Proximity Assay (SPA) | [4] |
| STM2457 | METTL3 | 16.9 nM | RF/MS methyltransferase assay | [5][6] |
| STC-15 | METTL3 | < 6 nM | Not Specified | [7] |
Cross-Reactivity Profile:
A critical aspect of drug development is understanding a compound's selectivity. The following table outlines the available cross-reactivity data for this compound and STM2457.
| Compound | Selectivity Panel | Results | Reference |
| This compound | 40 methyltransferases and a 44-target safety screen panel | High selectivity was reported, though the specific panel composition is not publicly available. | |
| STM2457 | 45 RNA, DNA, and protein methyltransferases and 468 kinases | >1,000-fold selectivity for METTL3. No inhibitory effect on the kinase panel. | [5][8] |
| STC-15 | Not specified | Reported to have high target selectivity. | [7][9] |
Experimental Protocols
In Vitro METTL3 Inhibition Assay (General Protocol):
The inhibitory activity of compounds against METTL3 is typically determined using in vitro enzymatic assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay or a Radio-Frequency Mass Spectrometry (RF/MS) based assay.
Principle of HTRF Assay: This assay measures the methylation of a biotinylated RNA substrate by the METTL3/METTL14 complex. The m6A modification is then detected by a specific antibody conjugated to a fluorescent donor, and the biotinylated RNA is captured by streptavidin conjugated to a fluorescent acceptor. Inhibition of METTL3 activity results in a decrease in the HTRF signal.[10][11][12][13]
General HTRF Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, METTL3/METTL14 enzyme complex, S-adenosylmethionine (SAM), biotinylated RNA substrate, and test compounds.
-
Enzyme Reaction: Incubate the METTL3/METTL14 enzyme with the test compound at various concentrations.
-
Initiation of Reaction: Add SAM and the RNA substrate to start the methylation reaction.
-
Detection: Add the HTRF detection reagents (e.g., anti-m6A antibody-donor and streptavidin-acceptor).
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cross-Reactivity Screening (General Workflow):
To assess the selectivity of a compound, it is screened against a panel of related enzymes or targets.
-
Panel Selection: A panel of relevant off-targets is chosen. For a methyltransferase inhibitor, this would include other methyltransferases (both RNA and protein) and potentially a broader panel of kinases and other enzymes.
-
Primary Screen: The test compound is typically screened at a single high concentration (e.g., 10 µM) against all targets in the panel.
-
Hit Identification: Targets for which the compound shows significant inhibition (e.g., >50% inhibition) are identified as "hits."
-
Dose-Response Confirmation: For any identified hits, a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Calculation: The selectivity is determined by comparing the IC50 value for the primary target (METTL3) to the IC50 values for the off-targets.
Visualizing the Landscape
METTL3 Signaling Pathway in Acute Myeloid Leukemia (AML):
METTL3 plays a crucial role in AML by regulating the translation of key oncogenes. Inhibition of METTL3 can lead to decreased proliferation and increased apoptosis of leukemia cells.[14][15][16][17][18]
Caption: METTL3 signaling pathway in AML and the point of intervention for this compound.
Experimental Workflow for Cross-Reactivity Screening:
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule inhibitor.
Caption: A generalized workflow for small molecule inhibitor cross-reactivity screening.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. | Semantic Scholar [semanticscholar.org]
- 3. Discovery, Optimization, and Preclinical Pharmacology of this compound, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe STM2457 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 15. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | N6-Methyladenosine (m6A): A Promising New Molecular Target in Acute Myeloid Leukemia [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Products Labeled EP652
Disclaimer: The designation "EP652" is not a unique chemical identifier but is part of the nomenclature for various commercial products. This document provides essential safety and disposal information for two such products: EP 652 W Komponente B , an epoxy coating hardener, and Axellence 652 EPB , a lubricating grease. Researchers, scientists, and drug development professionals must first identify the specific product in use by consulting the manufacturer's Safety Data Sheet (SDS) to ensure safe handling and disposal.
Product Hazard and Safety Summary
EP 652 W Komponente B is classified as a hazardous substance requiring stringent safety protocols. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Personnel handling this substance must wear protective gloves, clothing, and eye/face protection.[1]
Axellence 652 EPB is generally considered stable under normal conditions and does not present an acute toxicity hazard.[2] However, it is insoluble in water and prolonged contact may cause skin dryness and irritation.[2] Standard industrial hygiene practices, including wearing suitable gloves, are recommended.[2]
Quantitative Data from Safety Data Sheets
For easy comparison, the following table summarizes key quantitative data for the identified products.
| Property | EP 652 W Komponente B | Axellence 652 EPB |
| Flash Point | Not specified | > 150 °C / > 302 °F[2] |
| Kinematic Viscosity | Not specified | > 20.5 mm²/s @ 40 °C[2] |
| Water Solubility | Not specified | Insoluble in water[2] |
| Density | Not specified | < 1000 kg/m ³ @ 25 °C / 77 °F[2] |
Standard Operating Procedure for Chemical Waste Disposal
The following is a generalized, step-by-step procedure for the disposal of chemical waste in a laboratory setting. This procedure should be adapted to comply with institutional policies and local, regional, and national regulations.
1. Waste Identification and Classification:
- Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) officer.[3]
- Consult the Safety Data Sheet (SDS) for the specific chemical to determine its hazards (e.g., ignitability, corrosivity, reactivity, toxicity).[4]
2. Waste Segregation:
- Properly segregate incompatible wastes to prevent dangerous reactions.[5]
- Collect different types of waste in separate, designated containers. For instance, chemical waste should be kept separate from biological waste.[6]
3. Container Management:
- Use containers that are chemically compatible with the waste they are storing.[7][8]
- Ensure containers are in good condition, free from leaks or rust, and have secure, leak-proof closures.[7][8]
- Keep waste containers closed except when adding or removing waste.[8]
4. Labeling:
- Label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents, and any associated hazards.[3][8][9]
- Include the date when the container was first used for waste accumulation.[3]
5. Storage:
- Store hazardous waste in a designated, secure area away from general laboratory traffic.[9]
- Ensure the storage area is well-ventilated.[7]
6. Disposal and Removal:
- Do not dispose of hazardous chemicals down the drain or in regular trash unless explicitly permitted by EHS for specific non-hazardous substances.[7][9]
- Arrange for professional disposal through your institution's EHS department or a licensed hazardous waste disposal service.[6]
- For empty containers that held acutely hazardous waste, triple rinse them with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][8]
Experimental Protocols and Signaling Pathways
Due to the non-specific nature of the term "this compound," no specific experimental protocols or associated signaling pathways could be identified. For detailed methodologies, a more precise chemical name or CAS number is required.
Visualized Workflow for Hazardous Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of hazardous laboratory waste.
References
- 1. penetron.gr [penetron.gr]
- 2. permausa.com [permausa.com]
- 3. vumc.org [vumc.org]
- 4. uwo.ca [uwo.ca]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Handling Guide for EP652 Epoxy Coating
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the EP652, a two-component epoxy coating. Adherence to these guidelines is critical to ensure personal safety and proper handling of this chemical product.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a two-component system consisting of Part A (Resin) and Part B (Hardener). Both components present distinct hazards that require specific personal protective equipment.
Component A: Epoxy Resin Causes skin and serious eye irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[1]
Component B: Hardener Causes severe skin burns and eye damage, is harmful if swallowed or inhaled, and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[2]
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Butyl rubber, Nitrile rubber). | To prevent skin contact, irritation, and potential allergic reactions from both components.[1] |
| Eye Protection | Tightly sealed chemical goggles. A face shield is recommended for splash protection. | To protect against serious eye irritation from Part A and severe eye damage from Part B.[1][2] |
| Body Protection | Chemical-resistant coveralls or a lab coat with an apron. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, a suitable respiratory protective device is necessary. | To avoid inhalation of harmful vapors from Part B.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to application.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from initial preparation to final cleanup and disposal.
Detailed Steps:
-
Workspace Preparation: Ensure the work area is well-ventilated. Cover surfaces with a disposable, chemically resistant material to contain spills.
-
Don PPE: Put on all personal protective equipment as specified in the table above before handling either component.
-
Measure Components: Carefully measure the required amounts of Component A and Component B in separate, clean containers.
-
Mixing: Combine the two components in a suitable mixing container. Mix thoroughly according to the manufacturer's instructions until a uniform consistency is achieved.
-
Application: Apply the mixed epoxy as required for the experimental procedure.
-
Tool Decontamination: Clean all tools and equipment immediately after use with a suitable solvent (e.g., acetone), following all safety precautions for the solvent.
-
Waste Disposal: Segregate and dispose of all waste materials as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to avoid contamination. Dispose of single-use PPE with other hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of this compound waste based on its state.
Disposal Procedures:
-
Unused, Unmixed Components: Component A and Component B are considered hazardous waste and must be disposed of separately. Do not mix them for disposal. They should be collected in clearly labeled, sealed containers and disposed of through a certified hazardous waste disposal service.
-
Mixed, Cured Epoxy: Once fully cured, the mixed this compound is generally considered inert and can be disposed of as non-hazardous solid waste.
-
Contaminated Materials: Any materials contaminated with uncured this compound (e.g., gloves, wipes, containers) should be treated as hazardous waste and disposed of accordingly.
Waste Disposal Summary Table
| Waste Type | Disposal Method |
| Unused Component A (Resin) | Hazardous Waste Collection |
| Unused Component B (Hardener) | Hazardous Waste Collection |
| Fully Cured Mixed Epoxy | Non-Hazardous Solid Waste |
| Contaminated PPE and materials | Hazardous Waste Collection |
First Aid Measures
Immediate and appropriate first aid is essential in case of exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. If skin irritation or a rash occurs, seek medical attention.[1][2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation (Part B) | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.[2] |
| Ingestion (Part B) | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[2] |
Always have the Safety Data Sheets for both components readily available for emergency responders.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
